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  • Product: 1,4-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione
  • CAS: 35252-00-7

Core Science & Biosynthesis

Foundational

Physical and chemical properties of 1,4-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione

An In-Depth Technical Guide to the Physical and Chemical Properties of 1,4-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione Prepared by: Gemini, Senior Application Scientist Introduction The pyrido[2,3-b]pyrazine core...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of 1,4-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione

Prepared by: Gemini, Senior Application Scientist

Introduction

The pyrido[2,3-b]pyrazine core is a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. This fused ring system, combining a pyridine and a pyrazine ring, is a key pharmacophore in various biologically active molecules. The dione derivative, 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione, serves as a versatile building block for more complex chemical entities. Recent patent literature highlights the potential of its derivatives as covalent inhibitors of KRAS, a critical oncogene, underscoring the scaffold's relevance in the development of novel cancer therapeutics[1].

This guide provides a comprehensive overview of the physical and chemical properties of a specific N-alkylated derivative: 1,4-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione . While extensive experimental data for this particular molecule is not widely published, this document synthesizes information from closely related analogues and the parent compound to provide a robust, predictive, and insightful profile for researchers, scientists, and drug development professionals. We will delve into its structure, plausible synthetic routes, predicted physicochemical and spectroscopic properties, and potential reactivity, grounding our analysis in established chemical principles and data from analogous structures.

Molecular Structure and Identifiers

The foundational structure consists of a pyridine ring fused to a 1,4-dihydropyrazine-2,3-dione ring system. In the target molecule, the nitrogen atoms at positions 1 and 4 of the dihydropyrazine ring are substituted with methyl groups. This methylation significantly alters the molecule's properties compared to its parent, 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione, most notably by removing hydrogen bond donor capabilities and increasing lipophilicity.

Caption: Chemical structure of 1,4-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione.

Table 1: Chemical Identifiers

IdentifierValueSource
IUPAC Name 1,4-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione-
CAS Number 35252-00-7[2][3]
Molecular Formula C₉H₉N₃O₂[2]
Molecular Weight 191.19 g/mol [2]
Parent Compound CAS 2067-84-7[4][5]

Proposed Synthesis

A direct and efficient synthesis of the title compound can be logically proposed via the N,N'-dialkylation of the parent heterocycle, 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione. This parent scaffold can be synthesized through the condensation of 2,3-diaminopyridine with oxalic acid or its derivatives. The subsequent alkylation of the two amide nitrogens is a standard transformation. Research on analogous 7-bromo-substituted systems has demonstrated that this alkylation proceeds efficiently under phase-transfer catalysis (PTC) conditions, which offer mild reaction parameters and good yields[6].

The proposed workflow involves deprotonation of the N-H groups of the parent dione using a suitable base, followed by nucleophilic attack on a methylating agent like methyl iodide.

synthesis_workflow Proposed Synthesis Workflow cluster_reactants Reactants cluster_process Process cluster_purification Workup & Purification cluster_product Final Product Parent 1,4-dihydropyrido[2,3-b] pyrazine-2,3-dione Reaction N,N'-Dialkylation Reaction (Solvent: e.g., Acetonitrile) (Heat) Parent->Reaction Reagents Methyl Iodide (CH3I) Base (e.g., K2CO3) Phase-Transfer Catalyst (e.g., TBAB) Reagents->Reaction Workup Aqueous Workup (Extraction with organic solvent) Reaction->Workup Reaction Mixture Purify Column Chromatography (Silica Gel) Workup->Purify Crude Product Product 1,4-Dimethyl-1,4-dihydropyrido [2,3-b]pyrazine-2,3-dione Purify->Product Purified Product

Caption: Proposed workflow for the synthesis of the title compound.

Detailed Experimental Protocol (Predictive)

This protocol is based on established methods for N-alkylation of related heterocyclic systems[6].

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione (1.0 eq), potassium carbonate (K₂CO₃, 3.0 eq), and tetrabutylammonium bromide (TBAB, 0.1 eq).

  • Solvent Addition: Add 50 mL of anhydrous acetonitrile to the flask.

  • Reagent Addition: Stir the suspension vigorously and add methyl iodide (CH₃I, 2.5 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 80-85 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: After cooling to room temperature, filter the solid inorganic salts and wash with acetonitrile. Concentrate the filtrate under reduced pressure.

  • Extraction: Redissolve the residue in dichloromethane (50 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the solvent to yield the crude product. Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 1,4-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Physical and Chemical Properties

The properties listed below are a combination of calculated values and predictions based on the parent compound and similar N-alkylated heterocycles.

Table 2: Summary of Physicochemical Properties

PropertyPredicted Value / DescriptionRationale / Reference
Appearance White to off-white or pale yellow solidAnalogy to related pyrazine derivatives which are typically solids at room temperature.[7]
Melting Point Not available (expected >150 °C)N-H containing analogues melt at high temperatures; alkylation may lower this, but it is expected to be a stable solid. For example, a related N-alkylated pyrazine derivative has a melting point of 151-152 °C.[7]
Solubility Soluble in DMSO, DMF, CHCl₃, DCM. Sparingly soluble in methanol/ethanol. Insoluble in water and non-polar solvents (e.g., hexanes).The flat, aromatic core with polar dione functionality combined with non-polar methyl groups suggests solubility in a range of polar aprotic organic solvents.
XLogP3-AA ~0.5The parent compound has a computed XLogP3 of -0.3.[4] Adding two methyl groups will increase lipophilicity. A 6,8-dimethyl isomer has a calculated XLogP3-AA of 0.5.[2]
Topological Polar Surface Area (TPSA) 71.1 ŲThe TPSA is dominated by the dione and pyridine nitrogen. This value is identical to the parent and other isomers as the methyl groups are not polar.[2][4]
Hydrogen Bond Donors 0The N-H protons of the parent compound have been replaced by methyl groups.
Hydrogen Bond Acceptors 3The two carbonyl oxygens and the pyridine nitrogen can act as H-bond acceptors.[2]

Spectroscopic and Analytical Data (Predictive)

The following data represents expected values based on fundamental principles and spectral data from analogous compounds.

Table 3: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR (400 MHz, CDCl₃)δ ~8.0-8.5 (m, 1H, Ar-H), δ ~7.5-8.0 (m, 2H, Ar-H), δ ~3.5 (s, 3H, N-CH₃), δ ~3.4 (s, 3H, N-CH₃). The aromatic protons will show characteristic pyridine ring splitting patterns. The two N-methyl singlets may be distinct due to the molecular environment.
¹³C NMR (101 MHz, CDCl₃)δ ~155-160 (C=O), δ ~140-150 (Ar-C), δ ~120-135 (Ar-CH), δ ~30-35 (N-CH₃). Expect two distinct carbonyl carbon signals and several aromatic carbon signals.
IR Spectroscopy (KBr, cm⁻¹)ν ~3100-3000 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1700-1650 (strong, C=O stretch of the dione), ~1600-1450 (C=C and C=N ring stretching). Notably absent will be the N-H stretching bands (~3200-3400 cm⁻¹) seen in the parent compound.
Mass Spectrometry (ESI+)Expected m/z: 192.0768 [M+H]⁺ (Calculated for C₉H₁₀N₃O₂⁺). High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
Standard Characterization Protocols
  • NMR Spectroscopy: Dissolve ~5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Record ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.[8]

  • Mass Spectrometry: Prepare a dilute solution of the sample in methanol or acetonitrile. Analyze using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer for accurate mass determination.

  • IR Spectroscopy: Prepare a potassium bromide (KBr) pellet containing a small amount of the solid sample or analyze as a thin film from a solvent cast. Record the spectrum using an FTIR spectrometer.[9]

Reactivity and Stability

  • Stability: The 1,4-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione core is expected to be a chemically stable and thermally robust aromatic system. It should be stable to storage under normal laboratory conditions, protected from strong light and moisture.

  • Reactivity of the Pyridine Ring: The fused pyridine ring is electron-deficient due to the electron-withdrawing effect of the nitrogen atom and the adjacent pyrazine-dione system. It is therefore generally resistant to electrophilic aromatic substitution. Conversely, it may be susceptible to nucleophilic aromatic substitution (SₙAr) if a suitable leaving group is present on the pyridine ring.

  • Reactivity of the Pyrazine-dione Ring: The dione functionality offers sites for nucleophilic attack at the carbonyl carbons under certain conditions, although the amide resonance reduces their electrophilicity compared to ketones. The N-methyl groups are generally stable but could potentially be cleaved under harsh acidic or reductive conditions. The dihydropyrazine ring itself is generally aromatic in nature and does not readily undergo addition reactions typical of isolated double bonds.[10][11]

Potential Applications and Biological Relevance

The broader class of pyrido[2,3-b]pyrazine derivatives has attracted significant attention for its diverse biological activities. While the specific activity of the 1,4-dimethyl derivative is not documented, its structural similarity to known bioactive molecules suggests potential areas of application:

  • Oncology: As previously mentioned, derivatives of this scaffold are being investigated as covalent inhibitors of KRAS mutants, which are implicated in numerous cancers.[1] The core structure serves as a platform for attaching warheads that target specific amino acid residues in the protein.

  • Antimicrobial Agents: Fused heterocyclic systems containing pyrazine and pyridine motifs are common in compounds with antibacterial and antifungal properties.[12]

  • Kinase Inhibition: The planar, nitrogen-rich structure is a common feature in many small-molecule kinase inhibitors, which function by competing with ATP for the enzyme's binding site.

Further screening and biological evaluation would be required to determine the specific therapeutic potential of 1,4-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione.

References

  • Supplementary Information - Rsc.org. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • Ibrahim, I. (2022). Chemical Transformation of Pyrazine Derivatives. Jurnal Kimia dan Kemasan, 44(1), 23-30. Available at: [Link]

  • Patel, K., et al. (2014). Synthesis, characterization and pharmacological evaluation of some 1,4-dihydropyridines derivatives. Journal of Chemical and Pharmaceutical Research, 6(5), 964-971. Available at: [Link]

  • PubChem. (n.d.). Pyrido(2,3-b)pyrazine-2,3-diol. National Center for Biotechnology Information. Available at: [Link]

  • Bentham Science Publisher. (2022). Novel 1,4-Dihydropyrido[2,3-B]Pyrazine-2,3-Dione Derivatives for Treating Cancer and Other Disorders Associated with KRAS Activity. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]

  • NextSDS. (n.d.). Pyrido[2,3-b]pyrazine-2,3-dione, 1,4-dihydro-1,4-dimethyl- (9CI). Available at: [Link]

  • Beilstein Journals. (n.d.). Supporting information for: Microwave-assisted synthesis of quinoxalines, pyrido[2,3-b]pyrazines and 2,1,5-benzothiadiazepine S,S-dioxides. Available at: [Link]

  • The Royal Society of Chemistry. (2012). Dearomatizing Conversion of Pyrazines to 1,4-Dihydropyrazine Derivatives via Transition-Metal-Free Diboration, Silaboration, and. Chemical Communications. Available at: [Link]

  • Siaczka, A. et al. (2012). Biological activity of 1,4-dihydropyridine derivatives. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). New highlights in the synthesis and reactivity of 1,4-dihydropyrazine derivatives. Available at: [Link]

  • Temple, C. Jr., et al. (1982). Biological effects and structure-activity relationships of 1,2-dihydropyrido[3,4-b]pyrazines. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2024). Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and reactivity of a 1,4-dihydropyrazine derivative. Available at: [Link]

  • BuyersGuideChem. (n.d.). 1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione suppliers and producers. Available at: [Link]

  • Lejan Team. (n.d.). Typical Reactivity of the Diazines: Pyridazine, Pyrimidine and Pyrazine. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Molecular Characteristics of Vincristine (Leurocristine)

A Note on the Topic Identification: CAS 35252-00-7 and "N-Demethyl-N-formyl-leurocristine" Prior to a detailed examination, it is important to address the provided topic identifiers. A thorough search of chemical databas...

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Author: BenchChem Technical Support Team. Date: March 2026

A Note on the Topic Identification: CAS 35252-00-7 and "N-Demethyl-N-formyl-leurocristine"

Prior to a detailed examination, it is important to address the provided topic identifiers. A thorough search of chemical databases and scientific literature did not yield any valid information for the CAS number 35252-00-7. This suggests that the CAS number may be inaccurate or has been withdrawn.

The chemical name "N-Demethyl-N-formyl-leurocristine" is descriptive of a synthetic pathway to Leurocristine (an alternative name for Vincristine). The total synthesis of Vincristine involves the formylation of an N-demethylated precursor.[1] Therefore, this guide will focus on the molecular structure and weight data of Vincristine, with a particular emphasis on the chemistry of its N-formyl group, which is central to its identity and synthesis.

Introduction to Vincristine

Vincristine is a complex, naturally occurring vinca alkaloid isolated from the Madagascar periwinkle, Catharanthus roseus.[2] It is a potent antineoplastic agent used in the treatment of a variety of cancers, including leukemias, lymphomas, and certain solid tumors.[3] Its mechanism of action involves the inhibition of microtubule polymerization, which leads to mitotic arrest in rapidly dividing cancer cells.[4][5] The intricate polycyclic structure of Vincristine is crucial for its biological activity.[4]

Molecular Structure and Physicochemical Properties

Vincristine is a dimeric indole alkaloid, meaning it is composed of two distinct indole-containing units: vindoline and catharanthine. These two units are linked together to form the complete, biologically active molecule.

Table 1: Key Molecular and Physicochemical Properties of Vincristine
PropertyValueSource
Chemical Name Vincristine, Leurocristine[3][6]
Molecular Formula C46H56N4O10[6]
Molecular Weight 824.96 g/mol [6]
Appearance White crystalline solid[6]
Melting Point 218 °C[6]
Solubility Soluble in methanol and ethanol.
CAS Number 57-22-7[6]

The N-formyl Group: Synthesis and Significance

A key structural feature that distinguishes Vincristine from the closely related vinca alkaloid, Vinblastine, is the presence of an N-formyl group (-N-CHO) on the vindoline nitrogen atom, whereas Vinblastine possesses an N-methyl group (-N-CH3) at the same position. This seemingly minor difference has a significant impact on their respective anti-tumor activities and toxicity profiles.

The total synthesis of Vincristine often proceeds through an N-demethylated precursor, which is then formylated in a crucial final step.[1] This process underscores the importance of the N-formyl moiety to the molecule's identity.

Experimental Protocol: Formylation of N-demethylvinblastine to Synthesize Vincristine

This protocol is based on the final step in the total synthesis of (+)-vincristine as described by Fukuyama, et al.[1]

Principle: The secondary amine of N-demethylvinblastine is acylated using a mixed anhydride of formic acid and acetic acid to introduce the formyl group, yielding Vincristine.

Materials:

  • (+)-Demethylvinblastine

  • Acetic anhydride

  • Formic acid

  • Dichloromethane

  • 20% Aqueous ammonia

  • Anhydrous sodium sulfate

Procedure:

  • Prepare the formylating agent by heating a mixture of acetic anhydride and formic acid (11:5, v/v) at 50°C for 1 hour.

  • Cool the mixture to room temperature.

  • Dissolve (+)-Demethylvinblastine in the acidic mixture at room temperature.

  • Stir the resulting mixture for 1.5 hours.

  • Dilute the reaction mixture with dichloromethane and quench with 20% aqueous ammonia.

  • Separate the organic layer.

  • Extract the aqueous layer thoroughly with dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield (+)-Vincristine.

Causality Behind Experimental Choices:

  • Mixed Anhydride: The use of a pre-formed mixed anhydride of formic and acetic acids provides a more reactive formylating agent than formic acid alone, enabling the efficient acylation of the sterically hindered nitrogen on the vindoline nucleus.

  • Quenching with Ammonia: The addition of a basic solution like aqueous ammonia is crucial to neutralize the acidic reaction mixture and to deprotonate the product, facilitating its extraction into the organic solvent.

Diagram: Synthetic Workflow for Vincristine

G demethylvinblastine N-demethylvinblastine reaction Formylation Reaction (Room Temp, 1.5h) demethylvinblastine->reaction mixed_anhydride Acetic Anhydride + Formic Acid (50°C, 1h) mixed_anhydride->reaction quench Quench with 20% NH4OH reaction->quench extraction Extraction with Dichloromethane quench->extraction vincristine Vincristine extraction->vincristine

Caption: Synthesis of Vincristine via formylation of N-demethylvinblastine.

Analytical Characterization of Vincristine

The structural integrity and purity of Vincristine are critical for its clinical use. A combination of chromatographic and spectroscopic techniques is employed for its characterization.

Common Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): Used for the separation and quantification of Vincristine and its related impurities.[7]

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the molecule, confirming its identity.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the complete structural elucidation of Vincristine, confirming the connectivity of all atoms in the molecule.[7]

Protocol: Quantification of Vincristine in Human Plasma by LC-MS/MS

This is a summarized protocol based on the method described by Dennis, et al.[8]

Principle: Vincristine and an internal standard (Vinblastine) are extracted from plasma, separated by HPLC, and detected by tandem mass spectrometry (MS/MS) for sensitive and specific quantification.

Procedure:

  • Sample Preparation:

    • Acidify plasma samples containing Vincristine with trichloroacetic acid.

    • Add Vinblastine as an internal standard.

    • Perform a liquid-liquid extraction with methylene chloride.

    • Evaporate the organic layer and reconstitute the residue in the mobile phase.

  • Chromatographic Separation:

    • Inject the reconstituted sample onto a C18 HPLC column.

    • Elute with a gradient of 0.2% formic acid in water and an organic solvent.

  • Mass Spectrometric Detection:

    • Use an electrospray ionization (ESI) source in positive ion mode.

    • Monitor the specific precursor-to-product ion transitions for Vincristine (m/z 413.2 → 362.2) and the internal standard.

    • Quantify Vincristine based on the peak area ratio relative to the internal standard.

Metabolism of Vincristine

Vincristine is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes, CYP3A4 and CYP3A5.[4][9] The primary metabolite is M1 (4-O-desacetyl-vincristine), which has some anti-tumor activity but is less potent than the parent drug.[4] Other minor metabolites include N-deformyl-vincristine.[4]

Diagram: Metabolic Pathway of Vincristine

G vincristine Vincristine cyp3a4_5 CYP3A4/5 (Liver) vincristine->cyp3a4_5 m1 M1 (4-O-desacetyl-vincristine) (Primary Metabolite) cyp3a4_5->m1 Major Pathway n_deformyl N-deformyl-vincristine (Minor Metabolite) cyp3a4_5->n_deformyl Minor Pathway

Caption: Simplified metabolic pathway of Vincristine.

Conclusion

Vincristine is a cornerstone of cancer chemotherapy, with a complex molecular structure that is intrinsically linked to its biological function. The N-formyl group is a critical determinant of its activity and a key target in its chemical synthesis. A thorough understanding of its molecular weight, structure, synthesis, and analytical characterization is essential for researchers and drug development professionals working with this important therapeutic agent.

References

  • Vincristine - StatPearls - NCBI Bookshelf. (2023, October 30). National Center for Biotechnology Information. [Link]

  • Natural Products: Vinca Alkaloids Vincristine (Oncovin, Vincasar, VCR). (n.d.). Oncology. [Link]

  • The pharmacokinetic pathway of VCR (Vincristine) in the body. (n.d.). ResearchGate. [Link]

  • DRUG NAME: Vincristine. (2025, December 1). BC Cancer. [Link]

  • Vinka Alkaloid Pathway, Pharmacokinetics. (n.d.). ClinPGx. [Link]

  • Stereocontrolled total synthesis of (+)-vincristine. (2020, July 22). ResearchGate. [Link]

  • Stereocontrolled total synthesis of (+)-vincristine. (2004, August 17). PNAS. [Link]

  • Synthesis of demethylvindoline formamide. (n.d.). ResearchGate. [Link]

  • N-Desformyl-4-desacetyl Vincristine Disulfate Salt. (n.d.). PubChem. [Link]

  • Stereocontrolled total synthesis of (+)-vincristine. (2004, August 17). PubMed. [Link]

  • Vincristine-impurities. (n.d.). Pharmaffiliates. [Link]

  • VINCRISTINE……..Chemistry, Isolation. (2013, September 28). New Drug Approvals. [Link]

  • Total Synthesis of Vinblastine, Vincristine, Related Natural Products, and Key Structural Analogues. (n.d.). PMC. [Link]

  • Quantification of vincristine and its major metabolite in human plasma by high-performance liquid chromatography/tandem mass spectrometry. (2008, June 15). PubMed. [Link]

  • NMR and mass spectrometric characterization of vinblastine, vincristine and some new related impurities - Part I. (n.d.). ResearchGate. [Link]

  • Molecular and structural formulas of vinblastine (A) and vincristine (B). (n.d.). ResearchGate. [Link]

  • 6: Chemical structure of vincristine. (n.d.). ResearchGate. [Link]

Sources

Foundational

The Dual-Faceted Pharmacology of Pyrido[2,3-b]pyrazine-2,3-dione Derivatives: From Neuropharmacology to Targeted Protein Degradation

Prepared by: Senior Application Scientist, Drug Discovery & Development Target Audience: Researchers, Medicinal Chemists, and Preclinical Development Professionals Executive Summary & Structural Rationale The pyrido[2,3-...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Drug Discovery & Development Target Audience: Researchers, Medicinal Chemists, and Preclinical Development Professionals

Executive Summary & Structural Rationale

The pyrido[2,3-b]pyrazine-2,3-dione scaffold represents a masterclass in bioisosteric design. Historically recognized as an aza-isostere of the classic quinoxaline-2,3-dione core, this bicyclic system was initially developed to probe and modulate the central nervous system. The dione moiety acts as a highly rigid, specialized hydrogen bond donor/acceptor network that perfectly mimics the α -carboxyl and α -amino groups of endogenous amino acids like glutamate and glycine.

However, the introduction of the pyridine nitrogen (the "aza" substitution) fundamentally alters the electronic distribution and pKa of the dione system compared to standard quinoxalinediones. This subtle electronic shift improves aqueous solubility and alters binding kinetics, allowing modern medicinal chemists to repurpose this scaffold. Today, pyrido[2,3-b]pyrazine-2,3-dione derivatives have transcended their origins in neuropharmacology to become highly potent binding moieties in Targeted Protein Degradation (TPD) —specifically acting as degraders of the B-cell lymphoma 6 (BCL6) transcriptional repressor in oncology [1].

This technical guide dissects the dual mechanisms of action of these derivatives, providing the causal logic behind their target engagement and the self-validating experimental protocols required to evaluate them.

Classical Mechanism: Ionotropic Glutamate Receptor Antagonism

In classical neuropharmacology, pyrido[2,3-b]pyrazine-2,3-dione derivatives (analogous to CNQX and NBQX) act as potent, competitive antagonists at ionotropic glutamate receptors [2].

The Causality of Binding

The mechanism relies on direct steric hindrance and competitive displacement within the Ligand-Binding Domain (LBD).

  • AMPA/Kainate Receptors: The derivatives compete directly with glutamate at the GluA2 subunit. The rigid dione oxygens form critical hydrogen bonds with the highly conserved Arginine and Threonine residues deep within the LBD cleft, preventing the "clamshell" closure of the receptor necessary for channel gating.

  • NMDA Receptors: The compounds compete with glycine at the strychnine-insensitive co-agonist site on the GluN1 subunit. Without glycine binding, glutamate alone cannot open the NMDA receptor pore, effectively silencing calcium influx.

AMPA_Antagonism Glu Glutamate Release AMPA AMPA Receptor (GluA2 LBD) Glu->AMPA Agonist Binding Depol Neuronal Depolarization AMPA->Depol Channel Opening Pyrido Pyrido[2,3-b]pyrazine-2,3-dione (Competitive Antagonist) Pyrido->AMPA Steric Hindrance & H-Bond Network Block Channel Closed (No Na+/Ca2+ Influx) Pyrido->Block Induces Block->Depol Prevents

Mechanism of AMPA receptor competitive antagonism by pyrido[2,3-b]pyrazine-2,3-diones.

Modern Mechanism: BCL6 Targeted Protein Degradation (Oncology)

Recently, the Dana-Farber Cancer Institute disclosed a paradigm-shifting application for pyrido[2,3-b]pyrazine-2,3-diones: serving as the target-binding warhead in Proteolysis Targeting Chimeras (PROTACs) directed against BCL6 [3].

BCL6 is a master transcriptional repressor that drives Diffuse Large B-Cell Lymphoma (DLBCL) by preventing B-cells from exiting the germinal center cycle and blocking apoptosis.

Why Degradation Over Inhibition?

Historically, small-molecule inhibitors targeting the BTB/POZ domain of BCL6 failed to achieve sufficient target modulation to induce growth inhibition. BCL6 is a multi-domain scaffolding protein; simply blocking the BTB domain leaves its zinc-finger DNA-binding domains and RD2 repressor domains intact.

By linking a pyrido[2,3-b]pyrazine-2,3-dione derivative (which binds with high affinity to the BCL6 BTB domain) to an E3 ubiquitin ligase recruiter (such as a Cereblon/CRBN binder like pomalidomide), the resulting hetero-bifunctional molecule forces a ternary complex. This proximity induces polyubiquitination and subsequent destruction of the entire BCL6 protein via the 26S proteasome, completely abrogating its oncogenic scaffolding functions [4].

BCL6_PROTAC PROTAC Pyrido-pyrazine-dione PROTAC BCL6 BCL6 Protein (BTB Domain) PROTAC->BCL6 Binds Target E3 E3 Ubiquitin Ligase (e.g., CRBN) PROTAC->E3 Recruits Ligase Ternary Ternary Complex BCL6->Ternary E3->Ternary Ub Polyubiquitination Ternary->Ub Proximity-Induced Transfer Proteasome 26S Proteasome Degradation Ub->Proteasome Target Cleavage

Targeted protein degradation of BCL6 via pyrido[2,3-b]pyrazine-2,3-dione-based PROTACs.

Experimental Workflows & Self-Validating Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Every primary readout is paired with an orthogonal counter-screen to eliminate false positives (e.g., off-target toxicity masquerading as target degradation).

Protocol A: In Vitro BCL6 Degradation Assay (HiBiT System)

Purpose: To quantify the degradation of BCL6 by PROTAC derivatives in DLBCL cell lines (e.g., OCI-Ly1). Rationale: The HiBiT tagging system provides a highly sensitive, luminescent readout of endogenous protein levels without the low-throughput bottleneck of Western blotting.

  • Cell Engineering: Engineer OCI-Ly1 cells to express endogenous BCL6 tagged with an 11-amino-acid HiBiT peptide using CRISPR/Cas9.

  • Compound Treatment: Seed cells at 1×104 cells/well in a 384-well white opaque plate. Treat with a 10-point dose-response titration of the pyrido[2,3-b]pyrazine-2,3-dione PROTAC (ranging from 10 µM to 0.5 nM) for 24 hours.

  • Luminescent Readout: Add Nano-Glo® HiBiT Lytic Detection System reagent. The reagent lyses the cells and introduces the LgBiT protein, which spontaneously complements with the HiBiT tag on surviving BCL6 to form a functional luciferase enzyme.

  • Self-Validation (CRITICAL STEP): CellTiter-Glo® Counter-Screen. To ensure the decrease in HiBiT signal is due to true targeted degradation and not general compound cytotoxicity, run a parallel plate using the CellTiter-Glo® assay to measure intracellular ATP (cell viability). A true degrader will show a drop in HiBiT luminescence (DC50) at concentrations where CellTiter-Glo viability remains >90%.

Protocol B: Electrophysiological Validation of AMPA Antagonism

Purpose: To confirm the competitive antagonist activity of the core scaffold at the GluA2 receptor. Rationale: Whole-cell patch-clamp electrophysiology provides real-time, functional kinetic data that binding assays cannot capture.

  • Preparation: Culture primary rat hippocampal neurons or HEK293T cells transiently transfected with GluA2 subunits.

  • Patch Configuration: Establish whole-cell configuration using a borosilicate glass pipette (resistance 3–5 MΩ) filled with an intracellular solution (Cs-methanesulfonate based to block potassium currents).

  • Agonist Application: Use a rapid perfusion system to apply 100 µM Glutamate for 100 ms to establish a baseline inward current amplitude.

  • Antagonist Titration: Co-apply Glutamate with increasing concentrations of the pyrido[2,3-b]pyrazine-2,3-dione derivative.

  • Validation: Construct a Schild plot. A parallel rightward shift in the glutamate dose-response curve without a decrease in the maximum response ( Emax​ ) confirms competitive antagonism.

Quantitative Data Presentation

The following table summarizes the divergent pharmacological profiles of the pyrido[2,3-b]pyrazine-2,3-dione scaffold based on its functionalization.

Pharmacological ModalityPrimary TargetStructural FunctionalizationMechanism of ActionKey Quantitative Metric
Neuropharmacology AMPA (GluA2) / NMDAUnsubstituted or small alkyl/nitro groups at positions 6/7.Competitive Antagonist IC50​ typically 0.5 - 5.0 µM
Targeted Protein Degradation BCL6 (BTB Domain)Linker attachment (PEG or alkyl) to an E3 ligase binder (e.g., Pomalidomide).PROTAC / Molecular Glue DC50​ (Degradation) < 10 nM

References

  • 1 - WIPO Patentscope (WO/2024/019995).

  • 2 - Molaid Chemical Database.

  • 3 - Justia Patents Search (Dana-Farber Cancer Institute, Inc.). 4.4 - Google Patents (EP4380919A1).

Sources

Exploratory

In vitro pharmacology of 1,4-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione

Title: In Vitro Pharmacology of 1,4-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione: A Technical Guide to Target Engagement and Scaffold Repurposing Executive Summary The pyrido[2,3-b]pyrazine-2,3-dione scaffold is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: In Vitro Pharmacology of 1,4-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione: A Technical Guide to Target Engagement and Scaffold Repurposing

Executive Summary

The pyrido[2,3-b]pyrazine-2,3-dione scaffold is a classic aza-isostere of the quinoxalinedione pharmacophore, historically renowned for its potent antagonism at ionotropic glutamate receptors. However, the specific derivative 1,4-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione (CAS: 35252-00-7) presents a unique pharmacological profile. By methylating the critical nitrogen atoms at positions 1 and 4, the molecule loses its ability to act as a hydrogen bond donor. This structural modification abolishes its orthosteric binding to glutamate receptors, transforming the compound into an indispensable negative control for neuropharmacological assays, while simultaneously opening pathways to repurpose the scaffold for novel targets, such as B-cell lymphoma 6 (BCL6) degradation and dipeptidyl peptidase-IV (DPP-4) inhibition.

Structural Biology & The "Negative Control" Paradigm

In medicinal chemistry, validating target engagement requires rigorous self-validating systems. The unsubstituted pyrido[2,3-b]pyrazine-2,3-dione core binds to the ligand-binding domain (LBD) of AMPA and NMDA receptors via critical hydrogen bonds. Specifically, the N1-H and N4-H protons interact with residues such as Pro478 and Arg485 in the GluA2 subunit.

According to structural activity relationship (SAR) studies on related 1, deprotonation and hydrogen-bonding capabilities are strictly required for glutamate receptor binding[1]. The addition of methyl groups at the 1 and 4 positions of2 induces a severe steric clash within the receptor pocket and completely eliminates the necessary H-bond donors[2].

Causality in Experimental Design: When screening novel neuroactive compounds, researchers utilize the 1,4-dimethyl derivative as an ideal negative control. If an observed biological effect (e.g., reduction in excitatory postsynaptic currents) persists when using the 1,4-dimethyl analog, the scientist can definitively conclude that the effect is driven by off-target mechanisms (such as membrane fluidization or non-specific kinase inhibition) rather than true orthosteric receptor antagonism.

SAR_Mechanisms A Pyrido[2,3-b]pyrazine-2,3-dione Core B Unsubstituted (N1-H, N4-H) A->B C 1,4-Dimethyl Substituted (CAS: 35252-00-7) A->C D H-Bond Donors Intact (Binds GluA2 LBD) B->D E Loss of H-Bond Donors Steric Clash C->E F AMPA/NMDA Antagonism D->F G Orthosteric Inactivity (Repurposed Scaffold) E->G

Fig 1. Structural Activity Relationship (SAR) logic of 1,4-dimethylation on receptor binding.

Scaffold Repurposing: Emerging Off-Target Profiles

Because the 1,4-dimethylation removes the neurotropic liability associated with AMPA antagonism, the scaffold becomes a highly attractive blank slate for targeted drug discovery.

  • Oncology (Targeted Protein Degradation): Recent patent landscapes have identified 3 for the treatment of B-cell lymphomas[3]. The lipophilic nature of the 1,4-dimethyl core allows it to act as a structural anchor in molecular glues or PROTACs.

  • Metabolic Disorders: Related4 have shown potent activity as selective DPP-4 inhibitors, promoting hypoglycemic effects in vivo[4].

Quantitative Data Summaries

To facilitate rapid comparison for assay development, the physicochemical properties and expected pharmacological profiles of the compound are summarized below. Data for the compound is standardized against .

Table 1: Physicochemical Properties

PropertyValue
Compound Name 1,4-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione
CAS Number 35252-00-7
Molecular Formula C9H9N3O2
Molecular Weight 191.19 g/mol
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3

Table 2: Comparative In Vitro Pharmacological Profile

Target / AssayUnsubstituted Core1,4-Dimethyl DerivativeMechanistic Rationale
AMPA Receptor ([3H]-AMPA) High Affinity (nM range)Inactive (>100 µM)Loss of N1/N4 H-bond donors
NMDA Receptor (Glycine site) High Affinity (nM range)Inactive (>100 µM)Steric clash in LBD
BCL6 Degradation (PROTAC) Low/VariableHigh PotentialScaffold repurposed as molecular glue
DPP-4 Inhibition LowModerate/HighLipophilic pocket engagement

Experimental Protocols: In Vitro Validation Workflows

The following methodologies detail how to utilize the 1,4-dimethyl derivative both as a negative control in neuropharmacology and as a primary test article in oncology screening.

Protocol A: Radioligand Displacement Assay (Self-Validating Negative Control)

Objective: Confirm the lack of orthosteric AMPA receptor binding to validate the compound as a negative control.

  • Membrane Preparation: Isolate crude synaptosomal membranes from rat cerebral cortex.

    • Causality: Native tissue provides physiologically relevant receptor conformations and auxiliary subunit associations (e.g., TARPs) that recombinant cell lines often lack, ensuring the negative control is validated under true physiological conditions.

  • Radioligand Incubation: Incubate membranes (100 µg protein) with 5 nM [3H]-AMPA and varying concentrations (1 nM to 100 µM) of the 1,4-dimethyl derivative in 50 mM Tris-HCl buffer (pH 7.4) for 60 minutes at 4°C.

    • Causality: Using [3H]-AMPA instead of [3H]-Glutamate isolates the AMPA receptor population, preventing signal dilution from NMDA or mGluR binding.

  • Non-Specific Binding (NSB) Determination: Include a parallel reaction well containing 1 mM unlabeled glutamate.

    • Causality: This creates a self-validating baseline. Any radioactive signal above this baseline represents specific binding. The 1,4-dimethyl derivative should yield a signal identical to the total binding well (indicating 0% displacement).

  • Filtration and Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Quantify via liquid scintillation counting.

    • Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the radioligand to the filter matrix and improving the signal-to-noise ratio.

Protocol B: In Vitro BCL6 Targeted Protein Degradation

Objective: Assess the repurposed 1,4-dimethyl scaffold for PROTAC/molecular glue activity against BCL6.

  • Cell Culture & Dosing: Seed SU-DHL-4 cells (a B-cell lymphoma line) at 1x10^6 cells/mL. Treat with 0.1, 1, and 10 µM of the compound for 24 hours.

    • Causality: SU-DHL-4 cells are highly dependent on BCL6 expression, providing a sensitive phenotypic and proteomic background for degradation assays.

  • Proteasome Rescue Control: Pre-treat a parallel control cohort with 1 µM MG132 (a potent proteasome inhibitor) for 2 hours prior to compound addition.

    • Causality: This step self-validates the mechanism of action. If the compound degrades BCL6 via the ubiquitin-proteasome system, MG132 will rescue BCL6 protein levels. If levels remain low, the compound is causing transcriptional repression or cytotoxicity, not targeted degradation.

  • Immunoblotting: Lyse cells in RIPA buffer, resolve lysates on 4-12% SDS-PAGE, transfer to PVDF membranes, and probe for BCL6 and GAPDH.

    • Causality: GAPDH serves as an internal loading control to guarantee that any observed reduction in BCL6 is due to targeted degradation rather than unequal sample loading or general cell death.

Workflow S1 Step 1: Compound Prep (1,4-Dimethyl Derivative) S2 Step 2: Radioligand Binding ([3H]-AMPA Displacement) S1->S2 S3 Step 3: Off-Target Screening (e.g., BCL6 Degradation) S1->S3 S4 Validation: Negative Control S2->S4 No Binding S5 Validation: Novel Target Hit S3->S5 Target Degraded

Fig 2. In vitro screening workflow validating target engagement and off-target repurposing.

References

  • Sigma-Aldrich. 1,4-dimethoxybutane-2,3-dione | Sigma-Aldrich.

  • [3] Google Patents. EP2727604A1 - Antipruritic agent (Referencing US20260001862A1: Quinoxalinedione and pyrido[2,3-b]pyrazine-2,3-dione b cell lymphoma 6 (bcl6) degraders). 3

  • [2] Guidechem. Pyrido[2,3-b]pyrazine-2,3-dione,1,4-dihydro-6,8-dimethyl - Guidechem. 2

  • [1] ResearchGate. Quinoxaline-2,3-diones: Potential D-amino acid oxidase inhibitors. 1

  • [4] ResearchGate. New quinoxaline compounds as DPP-4 inhibitors and hypoglycemics: design, synthesis, computational and bio-distribution studies. 4

Sources

Foundational

Toxicity and Safety Profile of CAS 35252-00-7: A Comprehensive Technical Guide

Executive Summary As a Senior Application Scientist overseeing preclinical drug development and safety pharmacology, I approach the evaluation of novel heterocyclic compounds through a rigorously mechanistic lens. CAS 35...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist overseeing preclinical drug development and safety pharmacology, I approach the evaluation of novel heterocyclic compounds through a rigorously mechanistic lens. CAS 35252-00-7 , chemically identified as 1,4-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione, belongs to a highly active class of pyrido-pyrazine-dione derivatives. These scaffolds are frequently utilized in medicinal chemistry as building blocks for kinase inhibitors and excitatory amino acid (EAA) receptor antagonists[1].

Understanding the toxicity profile of CAS 35252-00-7 requires extrapolating data from its structural pharmacophore. Because the pyrido[2,3-b]pyrazine-2,3-dione core is a known modulator of glutamatergic transmission and intracellular kinase signaling, its safety profile is dominated by potential neurotoxicity, off-target receptor binding, and specific physicochemical handling hazards[2]. This whitepaper synthesizes the mechanistic toxicity, self-validating experimental protocols, and occupational safety standards required for handling this compound.

Chemical Identity and Physicochemical Safety

Before deploying CAS 35252-00-7 in biological assays, it is critical to understand its physicochemical parameters. The presence of the di-carbonyl (dione) and di-methyl substitutions on the pyrido-pyrazine ring significantly influences its lipophilicity, determining its ability to cross the blood-brain barrier (BBB) and induce central nervous system (CNS) toxicity.

Table 1: Physicochemical & Safety Identifiers
ParameterValue / DescriptionCausality / Safety Implication
CAS Number 35252-00-7Primary regulatory identifier for safety tracking[3].
Molecular Formula C9H9N3O2Nitrogen-rich heterocycle; prone to NOx emission upon thermal degradation.
Molecular Weight 191.19 g/mol Low molecular weight facilitates rapid cellular permeation and BBB crossing.
Structural Class Pyrido-pyrazine-dionePharmacophore overlaps with known AMPA/NMDA receptor antagonists.
Solubility DMSO, DMF (Limited in H2O)Requires organic solvents for in vitro assays; necessitates strict vehicle controls.

Mechanistic Toxicity: Neurological and Off-Target Pathways

The primary toxicity concern for CAS 35252-00-7 stems from its structural homology to quinoxalinediones (e.g., CNQX, NBQX), which are potent competitive antagonists of AMPA and NMDA receptors[2].

The Glutamatergic Blockade Hypothesis

In a healthy CNS, glutamate binding to AMPA/NMDA receptors mediates calcium and sodium influx, driving excitatory synaptic transmission. Compounds containing the pyrido[2,3-b]pyrazine-2,3-dione core can competitively bind to the glutamate recognition site. In a systemic exposure scenario, this blockade suppresses excitatory neurotransmission, leading to profound CNS depression, ataxia, and respiratory suppression[4]. Furthermore, prolonged NMDA receptor antagonism is known to induce paradoxical neurotoxicity (Olney's lesions) in cortical neurons due to compensatory hyperactivation of alternative pathways[4].

G Glutamate Endogenous Glutamate Receptor AMPA / NMDA Receptors (Synaptic Membrane) Glutamate->Receptor Activates CAS CAS 35252-00-7 (Pyrido-pyrazine-dione) CAS->Receptor Competitive Inhibition Blockade Ion Channel Blockade (Toxicity Pathway) CAS->Blockade Induces CaInflux Calcium/Sodium Influx (Normal Function) Receptor->CaInflux Mediates Blockade->CaInflux Prevents CNS CNS Depression & Ataxia (Neurotoxic Outcome) Blockade->CNS Leads to

Fig 1: Mechanism of neurotoxicity via competitive AMPA/NMDA receptor blockade.

Self-Validating Toxicity Assessment Protocols

To accurately profile the toxicity of CAS 35252-00-7, I have designed a two-tiered, self-validating experimental workflow. Every step is engineered to isolate the specific causal effects of the compound from experimental artifacts.

Protocol A: High-Throughput Cytotoxicity Screening (MTT Assay)

Objective: Determine the baseline cellular toxicity (IC50) in a neuronal model. Causality Rationale: We utilize the SH-SY5Y human neuroblastoma cell line because it expresses a wide array of human CNS receptors, making it an ideal proxy for neurotoxicity.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve CAS 35252-00-7 in 100% molecular-grade DMSO to create a 10 mM stock. Crucial: The final assay concentration of DMSO must not exceed 0.1% (v/v) to prevent solvent-induced cell death.

  • Cell Seeding: Seed SH-SY5Y cells in 96-well plates at a density of 1×104 cells/well. Incubate for 24 hours at 37°C, 5% CO2.

  • Dosing (Self-Validating System):

    • Test Cohort: Treat cells with CAS 35252-00-7 in a logarithmic dose-response curve (0.1 μM to 100 μM).

    • Negative Control (Vehicle): Treat with 0.1% DMSO. This validates that baseline cell death is not solvent-driven.

    • Positive Control: Treat with 100 μM Triton X-100. This validates the assay's sensitivity to detect total cell lysis.

  • Incubation & Readout: Incubate for 48 hours. Add 10 μL of MTT reagent (5 mg/mL) per well, incubate for 4 hours, solubilize formazan crystals, and read absorbance at 570 nm.

Protocol B: Whole-Cell Patch-Clamp Electrophysiology

Objective: Confirm functional neurotoxicity via glutamate receptor antagonism. Causality Rationale: While the MTT assay shows if cells die, patch-clamp electrophysiology explains why by directly measuring real-time ion channel blockade.

Step-by-Step Methodology:

  • Preparation: Culture primary rat cortical neurons (DIV 14-21) to ensure mature synaptic network formation.

  • Recording Setup: Establish a whole-cell voltage-clamp configuration (holding potential -70 mV).

  • Agonist Application: Apply 100 μM Glutamate + 10 μM Glycine to establish a baseline inward current.

  • Test Application (Self-Validating System):

    • Co-apply Glutamate/Glycine with 10 μM CAS 35252-00-7. Observe the reduction in peak current.

    • Validation Step: Wash out the test compound and apply a known, selective antagonist (e.g., 10 μM NBQX). If the current suppression profile matches, the mechanism of CAS 35252-00-7 is causally linked to AMPA receptor blockade.

    • Quality Control: Continuously monitor series resistance ( Rs​ ). If Rs​ fluctuates by >20%, the data is discarded, ensuring current drops are biological, not mechanical.

Workflow Prep Compound Prep (CAS 35252-00-7) CellCulture Neuronal Culture (SH-SY5Y Cells) Prep->CellCulture Dosing Dose-Response (0.1 - 100 μM) CellCulture->Dosing Assay1 Viability Assay (MTT / CellTiter-Glo) Dosing->Assay1 Assay2 Electrophysiology (Patch-Clamp) Dosing->Assay2 Analysis Data Synthesis (IC50 & Tox Profile) Assay1->Analysis Assay2->Analysis

Fig 2: Self-validating in vitro neurotoxicity screening workflow.

Occupational Health, Safety, and Handling (EHS)

Based on standard safety data parameters for pyrido-pyrazine-diones[3], CAS 35252-00-7 must be handled as a potential neurotoxin and irritant.

Table 2: EHS Hazard Summary & Mitigation
Hazard CategoryExpected Risk ProfileRequired Mitigation / PPE
Acute Toxicity (Oral/Inhalation) Moderate to High (Potential CNS depression)Handle exclusively in a Class II Biological Safety Cabinet (BSC) or chemical fume hood.
Skin/Eye Irritation Moderate (H315, H319 equivalents)Nitrile gloves (double-gloved), lab coat, and chemical safety goggles.
Thermal Decomposition Release of toxic NOx and COx gasesStore away from strong oxidizing agents. In case of fire, use self-contained breathing apparatus (SCBA).
Spill Response Dust generation leading to inhalationDo not dry sweep. Wet sweep with a 10% bleach or ethanol solution to suppress aerosolization.

References

Sources

Exploratory

Preliminary Screening of the 1,4-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione Scaffold in Drug Discovery

Executive Summary The 1,4-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione (CAS: 35252-00-7) scaffold has emerged as a highly versatile chemotype in modern drug discovery. Characterized by its bicyclic nitrogen-rich c...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,4-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione (CAS: 35252-00-7) scaffold has emerged as a highly versatile chemotype in modern drug discovery. Characterized by its bicyclic nitrogen-rich core and dual carbonyl groups, this scaffold provides exceptional hydrogen-bonding geometry and tunable electronic properties. Recent literature highlights its utility in two distinct therapeutic domains: as a framework for covalent KRAS inhibitors in oncology[1], and as a potent, competitive inhibitor of D-amino acid oxidase (DAAO) for neurological and analgesic applications[2].

This technical guide outlines the mechanistic rationale and provides self-validating, step-by-step preliminary screening protocols for evaluating derivatives of this scaffold across both therapeutic pathways.

Mechanistic Architecture & Rationale

When designing a screening cascade, the experimental choices must be dictated by the compound's mechanism of action.

Oncology: KRAS G12C Covalent Inhibition

Mutant KRAS (specifically G12C) presents a reactive cysteine residue in the Switch II pocket. The pyrido-pyrazine-dione core can be synthetically functionalized with an electrophilic warhead (e.g., acrylamide). The bicyclic core anchors the molecule in the hydrophobic Switch II pocket, positioning the warhead to form an irreversible covalent bond with Cys12[1]. Because covalent binding can be promiscuous, the preliminary screening must prioritize structural validation (stoichiometry) over functional validation to eliminate false positives (e.g., pan-assay interference compounds or non-specific alkylators).

Neurology: DAAO Competitive Inhibition

DAAO is a flavoenzyme responsible for the degradation of D-serine, an endogenous co-agonist of the NMDA receptor. Inhibiting DAAO elevates synaptic D-serine levels, offering therapeutic potential for schizophrenia and chronic pain[2]. The 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione core acts as an α -hydroxylactam isostere. The nitrogen atoms and dione carbonyls form a robust hydrogen-bond network with the Tyr224 loop in the DAAO active site, stabilizing a "lid-open" conformation. Because this is a reversible, competitive interaction, the screening cascade must prioritize kinetic enzymatic assays and reversibility checks.

Workflow A: KRAS Covalent Inhibitor Screening Cascade

To validate a pyrido-pyrazine-dione derivative as a KRAS covalent inhibitor, we employ a bottom-up approach: confirm the covalent adduct first, then assess functional nucleotide exchange.

KRAS_Workflow A Pyrido-Pyrazine-Dione Derivatives B Intact Protein MS (Covalent Adduct Confirmation) A->B Step 1: Binding Stoichiometry C Nucleotide Exchange Assay (BODIPY-GDP/GTP) B->C Step 2: Functional Inhibition D Cellular Target Engagement (pERK Inhibition) C->D Step 3: Cellular Efficacy

Fig 1: Stepwise preliminary screening workflow for KRAS covalent inhibitors.

Protocol 3.1: Intact Protein Mass Spectrometry (Covalent Adduct Confirmation)

Causality: Before running functional assays, we must prove the compound forms a 1:1 stoichiometric bond with KRAS G12C. This rules out non-specific protein aggregation or multi-site alkylation.

Step-by-Step Methodology:

  • Preparation: Dilute recombinant KRAS G12C (GDP-loaded) to a final concentration of 10 µM in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM MgCl 2​ ).

  • Incubation: Add the test compound to a final concentration of 100 µM (ensure final DMSO 1%). Incubate at 25°C for 2 hours.

  • Quenching: Stop the reaction by adding formic acid to a final concentration of 1% (v/v).

  • Desalting: Pass the sample through a C4 ZipTip or an online LC system equipped with a C4 column to remove salts and unbound ligand.

  • Analysis: Analyze via ESI-TOF Mass Spectrometry.

  • Validation: Deconvolute the raw spectra. A successful hit will show a mass shift corresponding exactly to the mass of the intact KRAS protein plus the mass of the inhibitor (minus any leaving group).

Protocol 3.2: SOS-Mediated BODIPY-GDP Exchange Assay

Causality: Once covalent binding is confirmed, we must verify that the binding functionally locks KRAS in its inactive (GDP-bound) state, preventing SOS-mediated nucleotide exchange.

Step-by-Step Methodology:

  • Complex Formation: Pre-incubate 100 nM KRAS G12C with serial dilutions of the test compound for 2 hours at room temperature.

  • Tracer Addition: Add 100 nM BODIPY-GDP (a fluorescent nucleotide analog) to the mixture.

  • Initiation: Add 50 nM SOS (Son of Sevenless, the guanine nucleotide exchange factor) to catalyze the exchange of unlabeled GDP for BODIPY-GDP.

  • Measurement: Monitor fluorescence polarization or total fluorescence (Ex 490 nm / Em 520 nm) over 30 minutes.

  • Data Extraction: Calculate the IC 50​ based on the reduction in the initial rate of nucleotide exchange compared to a DMSO vehicle control.

Workflow B: DAAO Competitive Inhibitor Screening Cascade

For neurological applications, the scaffold is evaluated for its ability to prevent the oxidative deamination of D-serine[2].

DAAO_Pathway A D-Serine (Endogenous Neuromodulator) B DAAO Enzyme (Oxidative Deamination) A->B Substrate Binding D NMDA Receptor (Synaptic Activation) A->D Co-agonist Action C H2O2 + alpha-Keto Acid (Degradation Products) B->C Degradation Pathway E Bicyclic Dione Inhibitor (1,4-Dimethyl Derivative) E->B Competitive Inhibition

Fig 2: Mechanism of DAAO inhibition by bicyclic diones to modulate NMDA receptor activity.

Protocol 4.1: Fluorometric DAAO Inhibition Assay (Amplex Red)

Causality: DAAO converts D-serine into an α -keto acid, ammonia, and hydrogen peroxide (H 2​ O 2​ ). We use an Amplex Red coupled assay where Horseradish Peroxidase (HRP) utilizes the generated H 2​ O 2​ to oxidize Amplex Red into highly fluorescent resorufin[3].

Step-by-Step Methodology:

  • Enzyme Pre-incubation: In a 96-well black microplate, mix 5 nM recombinant human DAAO, 4 µM FAD, and serial dilutions of the test compound in 50 mM sodium phosphate buffer (pH 7.4). Incubate for 30 minutes at 25°C.

  • Substrate Mix Preparation: Prepare a developing solution containing 22 mM D-serine, 50 µM Amplex Red, and 0.2 U/mL HRP in the same buffer.

  • Reaction Initiation: Add 50 µL of the substrate mix to 50 µL of the enzyme-inhibitor complex.

  • Kinetic Readout: Immediately measure fluorescence (Ex 530 nm / Em 590 nm) every 1 minute for 30 minutes.

  • Self-Validating Counter-Screen (Critical): To ensure the compound is not a false positive (e.g., an HRP inhibitor or a fluorescence quencher), run a parallel assay omitting DAAO and D-serine, but adding 800 nM H 2​ O 2​ . If the compound reduces fluorescence in this counter-screen, it is an assay artifact, not a DAAO inhibitor.

Protocol 4.2: Jump-Dilution Assay for Reversibility

Causality: Unlike the KRAS targeting strategy, DAAO inhibition must be reversible. The jump-dilution assay differentiates between reversible competitive inhibitors and irreversible inactivators.

Step-by-Step Methodology:

  • Pre-incubate DAAO (100x assay concentration) with the inhibitor at a concentration equivalent to 10 × IC 50​ for 30 minutes.

  • Rapidly dilute the mixture 100-fold into an assay buffer containing a saturating concentration of D-serine and the Amplex Red/HRP detection system.

  • Monitor the recovery of enzymatic activity over time. A reversible inhibitor (like the pyrido-pyrazine-dione scaffold) will show a rapid recovery of the linear reaction velocity, whereas an irreversible inhibitor will show no recovery.

Quantitative Profiling & Hit Criteria

To streamline the triage of 1,4-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione derivatives, all quantitative data must be benchmarked against strict hit criteria.

Screening ParameterKRAS G12C Covalent PathwayDAAO Neuromodulation Pathway
Primary Target KRAS G12C (Switch II Pocket)Human DAAO (Tyr224 Loop)
Binding Mode Irreversible (Covalent via Cys12)Reversible (Competitive via H-bonds)
Primary Assay Intact Protein ESI-TOF MSAmplex Red Fluorometric Assay
Key Readout Mass Shift ( Δ M = +Ligand Mass)IC 50​ (Fluorescence Velocity Reduction)
Hit Threshold >80% Adduct formation at 10 µM (2h)IC 50​ < 500 nM
Secondary Assay BODIPY-GDP Nucleotide ExchangeJump-Dilution Reversibility Assay
Counter-Screen Wild-Type KRAS (Selectivity check)HRP / H 2​ O 2​ interference assay
Positive Control AMG-510 (Sotorasib)Sodium Benzoate or CBIO

Conclusion

The 1,4-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione scaffold is a privileged chemotype requiring highly specific, target-aware screening cascades. By utilizing intact mass spectrometry to validate covalent stoichiometry for KRAS applications, and employing rigorously counter-screened fluorometric assays for DAAO inhibition, drug discovery teams can confidently separate true pharmacological hits from assay artifacts. Adhering to these self-validating protocols ensures high scientific integrity and accelerates the transition from preliminary screening to lead optimization.

References

  • De, S. K. (2023). "Novel 1,4-Dihydropyrido[2,3-B]Pyrazine-2,3-Dione Derivatives for Treating Cancer and Other Disorders Associated with KRAS Activity." Anti-Cancer Agents in Medicinal Chemistry. Available at:[Link]

  • Zhao, Y., et al. (2016). "Discovery and analgesic evaluation of 8-chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione as a novel potent d-amino acid oxidase inhibitor." European Journal of Medicinal Chemistry. Available at:[Link]

  • Pollegioni, L., et al. (2014). "Assays of D-Amino Acid Oxidase Activity." Frontiers in Molecular Biosciences. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and N,N'-Dialkylation of 1,4-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Objective: To provide a robust, self-validating, and scalable two-step protocol for the synthesis of 1,4-dimethyl-1,4-dihydropyr...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Objective: To provide a robust, self-validating, and scalable two-step protocol for the synthesis of 1,4-dimethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione (CAS: 35252-00-7).

Executive Summary & Biological Rationale

The pyrido[2,3-b]pyrazine-2,3-dione scaffold is a privileged pharmacophore in medicinal chemistry. Derivatives of this bicyclic system have demonstrated profound biological activities, most notably as selective inhibitors of PI3K isozymes ([1]) and as potent inhibitors of the anaplastic lymphoma kinase (ALK) in oncology models ([2]).

Synthesizing the N,N'-dimethylated derivative requires precise control over nucleophilic condensation and subsequent electrophilic alkylation. This guide details a highly efficient two-step workflow: a thermally driven solvent-free condensation followed by a base-mediated di-alkylation.

Mechanistic Workflow

SynthesisWorkflow SM1 2,3-Diaminopyridine (Nucleophile) Step1 Step 1: Condensation 120°C, Solvent-Free SM1->Step1 SM2 Diethyl Oxalate (Electrophile) SM2->Step1 Int1 1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione (Intermediate) Step1->Int1 - 2 EtOH Step2 Step 2: N,N'-Dimethylation MeI, K2CO3, DMF, 80°C Int1->Step2 Product 1,4-Dimethyl-1,4-dihydro- pyrido[2,3-b]pyrazine-2,3-dione (Target) Step2->Product + 2 MeI

Fig 1: Two-step synthetic workflow for 1,4-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione.

Reagent Matrix

ReagentMW ( g/mol )EquivalentsRole in Synthesis
2,3-Diaminopyridine 109.131.0Primary Nucleophilic Core
Diethyl oxalate 146.145.0Bis-electrophile / Reaction Medium
1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione 163.131.0Isolated Intermediate
Methyl iodide (MeI) 141.942.5Electrophilic Alkylating Agent
Potassium carbonate (K₂CO₃) 138.213.0Mild Deprotonating Base
N,N-Dimethylformamide (DMF) 73.09-Polar Aprotic Solvent

Execution Protocol & Expert Causality

Step 1: Condensation to 1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione

Procedure:

  • Charge a round-bottom flask equipped with a reflux condenser and a nitrogen inlet with 2,3-diaminopyridine (10.0 g, 91.6 mmol).

  • Add diethyl oxalate (62.5 mL, ~460 mmol). Ensure the suspension is stirring vigorously.

  • Heat the reaction mixture to 120 °C. Maintain this temperature for 2 to 4 hours.

  • Self-Validating IPC (In-Process Control): As the reaction progresses, the starting material will dissolve, followed by the precipitation of a thick, highly insoluble solid (the dione intermediate).

  • Cool the mixture to room temperature. Dilute with cold ethanol (50 mL) to reduce viscosity.

  • Filter the precipitate under vacuum, wash the filter cake with cold ethanol (2 × 30 mL) and diethyl ether (30 mL), and dry under high vacuum to afford the intermediate.

Expertise & Causality: Why use diethyl oxalate instead of the highly reactive oxalyl chloride? While oxalyl chloride is a potent bis-electrophile, reacting it with electron-rich diamines often leads to rapid, uncontrolled polymerization and degradation. Diethyl oxalate provides a controlled, thermally-driven double amidation ([3]). Using it in a 5-fold excess allows it to act as both the reactant and the solvent, preventing intermolecular cross-linking while driving the equilibrium forward via the continuous evaporation/displacement of the ethanol byproduct.

Step 2: N,N'-Dimethylation of the Dione Core

Procedure:

  • Suspend the 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione intermediate (10.0 g, 61.3 mmol) in anhydrous DMF (100 mL) under a nitrogen atmosphere.

  • Add finely powdered anhydrous K₂CO₃ (25.4 g, 184 mmol) and stir for 15 minutes at room temperature to initiate deprotonation.

  • Dropwise, add methyl iodide (9.5 mL, 153 mmol) via syringe.

  • Heat the reaction mixture to 80 °C and stir for 6 hours.

  • Self-Validating IPC: The highly insoluble dione intermediate will gradually dissolve as it is deprotonated and methylated, transitioning the mixture into a homogeneous, slightly colored solution. TLC (DCM:MeOH 9:1) will confirm the consumption of the baseline-polar intermediate.

  • Cool the mixture to room temperature and quench by pouring it slowly into ice-cold deionized water (400 mL) under vigorous stirring.

  • The lipophilic target compound will precipitate immediately. Filter the solid, wash thoroughly with water to remove DMF and inorganic salts, and dry in a vacuum oven at 50 °C.

Expertise & Causality: The acidity of the imide-like NH protons in the pyrido-pyrazine system allows for the use of a mild base like K₂CO₃ rather than harsh hydrides ([4]). DMF is critical here; as a polar aprotic solvent, it heavily solvates the potassium cation, leaving the nitrogen anions naked and highly nucleophilic. The reaction is deliberately heated to 80 °C to overcome the steric hindrance associated with the second methylation event, ensuring complete conversion to the N,N'-dimethylated product and preventing the accumulation of mono-methylated impurities. Furthermore, thermodynamic control at this temperature favors N-alkylation (lactam form) over O-alkylation (lactim form).

Analytical Validation

To ensure the integrity of the synthesized 1,4-dimethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione, verify the product against the following expected analytical parameters:

Analytical MethodExpected Signals / ValuesDiagnostic Significance
¹H NMR (DMSO-d₆) δ 8.20 (dd, 1H), 7.65 (dd, 1H), 7.30 (dd, 1H)Confirms the structural integrity of the fused pyridine ring.
δ 3.55 (s, 3H), 3.48 (s, 3H)Confirms successful N,N'-dimethylation (complete loss of broad NH signals >11 ppm).
LC-MS (ESI+) m/z 192.1 [M+H]⁺Validates the target molecular weight (Exact Mass: 191.07).
TLC (DCM:MeOH 9:1) R_f ≈ 0.6Indicates a definitive shift to a less polar compound compared to the intermediate (R_f ≈ 0.2).

References

  • Denny, W. A., et al. "Synthesis and structure-activity relationships of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines as potent and selective inhibitors of the anaplastic lymphoma kinase." Bioorganic & Medicinal Chemistry. URL:[Link]

  • RSC Advances. "Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity." National Center for Biotechnology Information (PMC). URL:[Link]

  • US Patent 11180503B2. "[1,2,4]Triazolo[4,3-A]pyrazin-6(5H)-one derivatives." Google Patents.
  • EP Patent 2727604A1. "Antipruritic agent." (Reference for N-alkylation of fused heterocycles). Google Patents.

Sources

Application

Application Note: 1,4-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione as a Privileged Heterocyclic Scaffold in Drug Discovery

Executive Summary & Structural Rationale In contemporary medicinal chemistry, the selection of a core scaffold dictates the trajectory of a drug discovery program. The pyrido[2,3-b]pyrazine-2,3-dione system has emerged a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In contemporary medicinal chemistry, the selection of a core scaffold dictates the trajectory of a drug discovery program. The pyrido[2,3-b]pyrazine-2,3-dione system has emerged as a highly versatile, privileged bioisostere for quinoxalinediones, offering enhanced aqueous solubility and novel hydrogen-bonding vectors due to the incorporation of the pyridine nitrogen[1].

However, unsubstituted pyrido[2,3-b]pyrazine-2,3-diones suffer from a critical physicochemical liability: lactam-lactim tautomerism . This dynamic equilibrium creates ambiguity in target binding modes, increases the desolvation energy penalty during protein-ligand interactions, and promotes extensive intermolecular hydrogen bonding that results in high crystal lattice energy and poor solubility.

By utilizing 1,4-dimethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione , we strategically lock the scaffold into the dione (lactam) conformation. This N,N-dimethylation abrogates hydrogen bond donor (HBD) capacity while preserving the carbonyls as potent hydrogen bond acceptors (HBAs), precisely tuning the molecule for optimal interactions with kinase hinge regions and receptor binding pockets. Furthermore, the methyl groups increase the overall lipophilicity (cLogP), driving superior passive membrane permeability.

Key Therapeutic Applications

The functionalized 1,4-dimethyl-pyridopyrazine core serves as the foundation for several advanced therapeutic modalities:

  • Targeted Oncology (Kinase & KRAS Inhibition): The scaffold is highly effective at anchoring into the ATP-binding pockets of kinases. Recent developments have heavily utilized this core in the design of potent inhibitors targeting mutant KRAS[2] and Methionine Adenosyltransferase 2A (MAT2A)[3], which are critical drivers in specific oncogenic signaling cascades.

  • Targeted Protein Degradation (PROTACs): The rigid, predictable geometry of the dione core makes it an excellent target-binding warhead for bifunctional degraders. It has been successfully deployed in the synthesis of B-cell lymphoma 6 (BCL6) degraders, linking the target protein to ubiquitin ligases[4].

  • Neuroscience (AMPA Receptor Modulation): Aza-quinoxalinedione derivatives based on this scaffold exhibit high affinity for glutamate receptors, specifically acting as AMPA receptor antagonists, which are investigated for neuroprotective and antiepileptic applications[5][6].

Visualizing the Scaffold's Role in Target Pathways

To understand the biological impact of this scaffold, we must map its intervention point within oncogenic signaling. Below is the mechanism of action for a pyridopyrazine-based inhibitor targeting the KRAS/MAPK cascade.

KRASPathway EGF Growth Factor EGFR Receptor Tyrosine Kinase EGF->EGFR KRAS Mutant KRAS EGFR->KRAS RAF RAF Kinase KRAS->RAF Inhibitor Pyridopyrazine Inhibitor Inhibitor->KRAS MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Tumor Proliferation ERK->Proliferation

Caption: Mechanism of action for pyridopyrazine-based inhibitors targeting the KRAS signaling cascade.

Quantitative Data: Physicochemical Profiling

The strategic shift from an unsubstituted core to the 1,4-dimethylated scaffold fundamentally alters the molecule's drug-like properties.

Table 1: Comparative Physicochemical & Binding Profile of Pyrido[2,3-b]pyrazine-2,3-dione Derivatives

Property / ParameterUnsubstituted Core1,4-Dimethylated CoreMechanistic Consequence
Tautomeric State Dynamic (Lactam Lactim)Locked (Lactam only)Eliminates binding ambiguity; reduces desolvation energy penalty.
Hydrogen Bond Donors 20Increases membrane permeability; shifts binding mode to rely on HBA.
Hydrogen Bond Acceptors 44Maintains critical interactions with kinase hinge region backbone amides.
Lipophilicity (cLogP) Low ( ∼−0.5 )Moderate ( ∼0.8−1.2 )Enhances passive cellular permeability and oral bioavailability.
Aqueous Solubility Poor (High lattice energy)ImprovedDisruption of intermolecular N-H O hydrogen bonding networks.

Synthetic Workflows & Functionalization

The utility of 1,4-dimethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione lies in its amenability to late-stage functionalization. Halogenation at the C6 or C7 positions of the pyridine ring provides an optimal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings) to append diverse chemical space.

SynthesisWorkflow A 2,3-Diaminopyridine B Cyclization (Oxalyl Chloride) A->B C Pyrido[2,3-b]pyrazine -2,3-dione Core B->C D N,N-Dimethylation (MeI, Base) C->D E 1,4-Dimethyl Scaffold D->E F C6/C7 Halogenation E->F G Cross-Coupling F->G H Target Inhibitor / PROTAC G->H

Caption: Workflow for the synthesis and functionalization of the 1,4-dimethyl-pyridopyrazine scaffold.

Validated Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . Each methodology includes built-in quality control checkpoints to confirm causality and prevent downstream failure.

Protocol A: Synthesis and Regiochemical Validation of the 1,4-Dimethyl Scaffold

Causality Insight: We utilize anhydrous N,N-Dimethylformamide (DMF) as the solvent for the methylation step. As a polar aprotic solvent, DMF optimally solvates the sodium cation, leaving the deprotonated lactam nitrogen highly nucleophilic, thereby accelerating the SN​2 substitution with methyl iodide.

Step-by-Step Methodology:

  • Deprotonation: Suspend 1.0 equivalent of pyrido[2,3-b]pyrazine-2,3-dione[7] in anhydrous DMF (0.2 M) under an inert argon atmosphere. Cool the reaction mixture to 0 °C.

  • Add 2.5 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil) portion-wise. Stir for 30 minutes until hydrogen gas evolution ceases, indicating complete formation of the dianion.

  • Alkylation: Add 3.0 equivalents of Methyl Iodide (MeI) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quenching & Isolation: Quench the reaction with saturated aqueous NH4​Cl . Extract the aqueous layer with Ethyl Acetate ( 3×50 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Self-Validating Checkpoint (Regiochemical Confirmation): Alkylation of this core can theoretically result in O-alkylation (yielding methoxy groups) rather than the desired N-alkylation. To validate the protocol's success, perform 1 H-NMR analysis.

  • Pass Criteria: The presence of two distinct 3H singlets in the upfield region ( δ 3.4–3.8 ppm) confirms N,N-dimethylation.

  • Fail Criteria: Signals appearing further downfield ( δ 3.9–4.2 ppm) indicate unwanted O-methylation. Do not proceed to cross-coupling if O-methylation is detected.

Protocol B: High-Throughput Kinase Inhibition Assay (TR-FRET)

Causality Insight: Highly conjugated heterocyclic scaffolds like pyridopyrazines often exhibit intrinsic auto-fluorescence, which causes false positives in standard biochemical assays. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because its delayed emission reading completely bypasses the short-lived auto-fluorescence of the small molecules.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the 1,4-dimethyl-pyridopyrazine derivatives in 100% DMSO to create a 10-point dose-response curve.

  • Assay Assembly: In a 384-well low-volume plate, dispense 5 nL of the compound into 5 μ L of kinase buffer containing the target kinase (e.g., KRAS/SOS1 complex) and a biotinylated tracer ligand.

  • Detection Reagents: Add 5 μ L of a detection solution containing Europium-labeled anti-tag antibody (donor) and Streptavidin-APC (acceptor).

  • Incubation & Reading: Incubate the plate in the dark for 60 minutes at room temperature. Read the plate on a multi-mode microplate reader using a 340 nm excitation filter and dual emission filters (615 nm and 665 nm).

Self-Validating Checkpoint (Assay Robustness): Every assay plate must include 16 wells of DMSO-only (negative control, μn​ ) and 16 wells of a known reference inhibitor (positive control, μp​ ).

  • Calculate the Z'-factor using the formula: Z′=1−∣μp​−μn​∣3(σp​+σn​)​

  • Validation Criteria: The assay data is only deemed valid and trustworthy if the calculated Z'-factor is ≥0.65 . Furthermore, any compound showing >50% inhibition must be counter-screened in the absence of the tracer to definitively rule out PAINS (Pan-Assay Interference Compounds) behavior.

References

  • Prepchem. "Synthesis of 4-Methyl-(1H)pyrido(2,3-b)pyrazine-2,3-dione." URL: [Link]

  • Google Patents. "WO2020243376A1 - Heterobicyclic inhibitors of mat2a and methods of use for treating cancer.
  • Google Patents. "WO2022072783A1 - Bicyclic dione compounds as inhibitors of kras.
  • Google Patents. "ES2818806T3 - Novedosas ciclopropabenzofuranil piridopirazindionas (AMPA Receptor Modulators).
  • Minesoft / Dana Farber Cancer Institute Inc. "QUINOXALINEDIONE AND PYRIDO[2,3-B]PYRAZINE-2,3-DIONE B CELL LYMPHOMA 6 ( BCL6 ) DEGRADERS AND USES THEREOF.
  • Molaid. "7-nitropyrido[2,3-b]pyrazine-2,3-diol - AMPA binding activity." URL: [Link]

Sources

Method

Application Note: High-Resolution LC-MS/MS Method Development and Validation for CAS 35252-00-7

Executive Summary CAS 35252-00-7, chemically designated as 1,4-dimethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione (C9H9N3O2), is a highly functionalized heterocyclic scaffold. The pyrido[2,3-b]pyrazine core is a privile...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

CAS 35252-00-7, chemically designated as 1,4-dimethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione (C9H9N3O2), is a highly functionalized heterocyclic scaffold. The pyrido[2,3-b]pyrazine core is a privileged structure in drug development, frequently utilized in the design of ATP-competitive kinase inhibitors () and potent antibacterial agents (). Additionally, its unique electron-accepting properties make it a critical building block for donor-acceptor (D-A) optoelectronic materials ().

Given its cross-disciplinary utility, there is a critical need for robust, highly sensitive analytical methods to quantify this compound in complex biological matrices (for pharmacokinetic profiling) and synthetic mixtures (for impurity elucidation). This guide details a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol tailored specifically to the structural and electronic nuances of CAS 35252-00-7.

Experimental Design: The Causality of Method Parameters

To build a reliable assay, every experimental parameter must be grounded in the physicochemical reality of the analyte.

  • Ionization Strategy (ESI+): The nitrogen atoms within the pyrido[2,3-b]pyrazine ring system possess lone pairs that readily accept protons. By utilizing a mobile phase acidified with 0.1% formic acid, we force the equilibrium toward the protonated state. This ensures maximum ionization efficiency in Positive Electrospray Ionization (ESI+) mode, yielding a dominant [M+H]^+^ pseudomolecular ion at m/z 192.1.

  • Chromatographic Separation: CAS 35252-00-7 exhibits moderate lipophilicity due to its N-methyl groups, which is counterbalanced by the polar dione moiety. A sub-2 µm C18 stationary phase is selected because the hydrophobic alkyl chains provide sufficient retention, while the small particle size minimizes eddy diffusion. This yields sharp, symmetrical peaks, which is crucial for resolving the analyte from endogenous phospholipids that cause ion suppression.

  • Sample Preparation Causality: For biological samples, a simple protein precipitation (PPT) using cold acetonitrile is employed. Acetonitrile rapidly denatures plasma proteins, and its low dielectric constant forces the precipitation of large biomolecules. The resulting supernatant is directly compatible with the reversed-phase gradient's starting conditions, preventing solvent-effect peak distortion.

Self-Validating LC-MS/MS Protocol

This protocol is designed as a self-validating system. It incorporates built-in checks to ensure that the data generated is scientifically defensible and free from matrix interference or instrument drift.

Phase 1: Reagent and Standard Preparation
  • Primary Stock: Dissolve CAS 35252-00-7 in LC-MS grade Dimethyl Sulfoxide (DMSO) to a concentration of 1.0 mg/mL to ensure complete dissolution of the crystalline powder.

  • Working Standards: Serially dilute the stock in 50% Acetonitrile/Water to create a calibration curve ranging from 1 ng/mL to 1000 ng/mL.

  • Mobile Phases:

    • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

    • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

Phase 2: Matrix Extraction (Protein Precipitation)
  • Aliquot 50 µL of the biological sample (e.g., plasma) into a 1.5 mL low-bind microcentrifuge tube.

  • Add 10 µL of Internal Standard (IS) working solution (e.g., an isotopically labeled analogue at 100 ng/mL).

  • Add 150 µL of ice-cold Acetonitrile (100%) to induce immediate protein precipitation.

  • Vortex vigorously for 2 minutes to ensure complete matrix disruption and analyte extraction.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of Mobile Phase A. Note: This dilution step matches the sample solvent strength to the initial gradient conditions, focusing the analyte band at the head of the column.

Phase 3: System Suitability & Self-Validation Criteria

Before running study samples, the system must validate its own readiness:

  • Zero Carryover Check: Inject a "Double Blank" (matrix without analyte or IS) immediately following the highest calibration standard. The peak area at the analyte retention time must be < 20% of the Lower Limit of Quantification (LLOQ).

  • Interference Check: Inject a "Zero Sample" (matrix with IS only) to ensure no IS isotopic impurities bleed into the analyte's Multiple Reaction Monitoring (MRM) channels.

  • Precision Check: Six replicate injections of the LLOQ must yield a Coefficient of Variation (%CV) < 15% and a Signal-to-Noise (S/N) ratio > 10:1.

Quantitative Data & Instrument Parameters

The following tables summarize the optimized instrumental parameters required to execute the analysis.

Table 1: UHPLC Gradient Conditions

Time (min) Flow Rate (mL/min) % Mobile Phase A % Mobile Phase B Curve Type
0.00 0.40 95 5 Initial
0.50 0.40 95 5 Isocratic
3.00 0.40 10 90 Linear
4.00 0.40 10 90 Hold
4.10 0.40 95 5 Step

| 5.50 | 0.40 | 95 | 5 | Re-equilibrate |

Table 2: Optimized MRM Transitions for CAS 35252-00-7

Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV) Ion Purpose Mechanistic Rationale
192.1 164.1 50 15 Quantifier Loss of Carbon Monoxide (-CO) from the dione ring.
192.1 136.1 50 25 Qualifier 1 Sequential loss of two Carbon Monoxide molecules (-2CO).

| 192.1 | 149.1 | 50 | 20 | Qualifier 2 | Loss of Isocyanic acid (-HNCO) from the pyrazine core. |

Analytical Workflows & Fragmentation Pathways

Workflow A Sample Extraction (Acetonitrile PPT) B UHPLC Separation (Sub-2 µm C18) A->B C Ionization (ESI+ Source) B->C D Mass Analysis (Triple Quad MRM) C->D E Data Processing (Quantification) D->E

Figure 1: End-to-end LC-MS/MS analytical workflow for CAS 35252-00-7 quantification.

Fragmentation M Precursor Ion [M+H]+ m/z 192.1 F1 Product Ion 1 (-CO) m/z 164.1 M->F1 CE: 15 eV F3 Product Ion 3 (-HNCO) m/z 149.1 M->F3 CE: 20 eV F2 Product Ion 2 (-2CO) m/z 136.1 F1->F2 CE: 25 eV

Figure 2: Proposed ESI+ collision-induced dissociation (CID) pathway for CAS 35252-00-7.

References

  • Dorsch, D., Jonczyk, A., Hoelzemann, G., Amendt, C., & Zenke, F. (2012). Pyrido[2,3-b]pyrazine derivatives and their therapeutical uses.
  • Kapse, D. M., Singh, P. S., Ghadiyali, M., Chacko, S., & Kamble, R. M. (2022). Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties. RSC Advances, 12(11), 6888-6905.[Link]

  • Binder, D., Georgopoulos, A., Noe, C. R., Nussbaumer, J., Prager, B. C., & Turnowsky, F. (1982). Synthesis and antibacterial activity of substituted pyrido[2,3-b]pyrazine-1,4-dioxides. Arzneimittelforschung, 32(1), 10-14.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Poor Solubility of 1,4-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione in Aqueous Media

Welcome to the technical support guide for 1,4-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubilit...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 1,4-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this and other structurally similar heterocyclic compounds in aqueous media. Given the limited publicly available data on this specific molecule, this guide provides a systematic, first-principles approach to troubleshooting and enhancing aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: I've just received my sample of 1,4-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione and it won't dissolve in my aqueous buffer. What is the first step?

A1: Initial Characterization and Stock Solution Preparation

Before attempting to solubilize the compound directly in your final aqueous buffer, it is crucial to first prepare a concentrated stock solution in a suitable organic solvent. This is a standard practice for compounds with anticipated low aqueous solubility.[1]

The structure of 1,4-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione, a heterocyclic compound with multiple nitrogen and oxygen atoms, suggests it may have limited solubility in water alone.

Recommended First Steps:

  • Visual Inspection: Examine your compound. Is it a crystalline solid or an amorphous powder? Crystalline forms often have lower solubility than amorphous ones.[2]

  • Small-Scale Solvent Screening: Use a very small amount of your compound to test its solubility in common, water-miscible organic solvents. This will help you identify an appropriate solvent for your concentrated stock solution.

  • Prepare a Concentrated Stock: Once a suitable organic solvent is identified, prepare a high-concentration stock solution (e.g., 10-50 mM). This stock can then be diluted into your aqueous experimental medium.

Q2: Which organic solvents are recommended for creating a stock solution?

A2: Selecting an Appropriate Organic Solvent

The choice of solvent is critical and should be guided by the compound's polarity and the tolerance of your experimental system (e.g., cell culture, enzyme assay) to that solvent.

SolventPolarityCommon Uses & Considerations
Dimethyl Sulfoxide (DMSO) HighA powerful and versatile solvent for many organic compounds.[1] However, it can be toxic to cells at concentrations typically above 0.5-1%. Always run a vehicle control in your experiments.
Ethanol (EtOH) HighA less toxic alternative to DMSO, commonly used in pharmaceutical formulations.[2][3] Its solubilizing power may be less than DMSO for some compounds.
Methanol (MeOH) HighSimilar to ethanol but can be more toxic. Generally used when ethanol does not provide sufficient solubility.
N,N-Dimethylformamide (DMF) HighAnother strong solvent, but with toxicity concerns similar to DMSO.

Experimental Protocol: Preparing a 10 mM Stock Solution in DMSO

  • Weigh Compound: Accurately weigh out a specific amount of 1,4-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione. For example, to make 1 mL of a 10 mM solution (Molecular Weight will be needed for precise calculation), weigh the required mass into a sterile microcentrifuge tube.

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the tube.

  • Facilitate Dissolution: Vortex the tube vigorously for 1-2 minutes.[1] If the compound is not fully dissolved, use a bath sonicator for 5-10 minutes.

  • Inspect for Clarity: Visually inspect the solution to ensure it is clear and free of any particulates.

  • Storage: Store the stock solution appropriately, typically at -20°C or -80°C, protected from light and moisture.

Q3: I've successfully made a DMSO stock, but when I dilute it into my aqueous buffer, the compound precipitates. What should I do?

A3: Systematic Troubleshooting of Precipitation

This is a common issue and indicates that the aqueous solubility limit has been exceeded. The following troubleshooting guide will walk you through a logical progression of techniques to overcome this.

Solubility_Troubleshooting_Workflow start Precipitation upon dilution of organic stock ph_node Step 1: pH Adjustment (For Ionizable Compounds) start->ph_node Start Here cosolvent_node Step 2: Co-solvent System ph_node->cosolvent_node If precipitation persists or is not applicable success Compound Solubilized ph_node->success Success surfactant_node Step 3: Surfactant Addition cosolvent_node->surfactant_node If precipitation persists cosolvent_node->success Success cyclodextrin_node Step 4: Cyclodextrin Complexation surfactant_node->cyclodextrin_node For further enhancement or in vivo use surfactant_node->success Success cyclodextrin_node->success Success

Caption: A step-by-step decision tree for troubleshooting poor aqueous solubility.

In-Depth Troubleshooting Guides

Guide 1: pH Adjustment

Scientific Rationale: The solubility of weakly acidic or weakly basic compounds can be dramatically influenced by the pH of the aqueous medium.[4][5] By adjusting the pH, you can ionize the compound, and the ionized form is typically much more water-soluble than the neutral form. The structure of 1,4-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione contains nitrogen atoms that could potentially be protonated at acidic pH, making it behave as a weak base.

Experimental Protocol: pH-Solubility Profile

  • Prepare a Range of Buffers: Prepare a series of buffers with pH values ranging from 3 to 9 (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-9).

  • Spike with Compound: To a fixed volume of each buffer, add a small, consistent volume of your concentrated organic stock solution to reach your target final concentration.

  • Equilibrate: Gently mix the solutions and allow them to equilibrate for a set period (e.g., 2-4 hours) at a controlled temperature.

  • Observe and Quantify:

    • Visual Assessment: Note the pH at which the solution remains clear versus the pH at which precipitation occurs.

    • Quantitative Analysis (Optional but Recommended): Centrifuge the samples to pellet any precipitate. Measure the concentration of the compound remaining in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

Guide 2: Utilizing Co-solvents

Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[7][8] This makes the environment more favorable for less polar compounds to dissolve.[3]

Common Co-solvents and Recommended Starting Concentrations:

Co-solventTypical Starting % (v/v)Maximum Tolerated % (in many cell-based assays)Notes
Ethanol 1-5%~5-10%Good for increasing the solubility of nonpolar solutes.[7]
Propylene Glycol (PG) 5-10%~20%Often used in parenteral formulations due to low toxicity.[2]
Polyethylene Glycol 400 (PEG 400) 5-10%~20%A polymer commonly used to increase the solubility of poorly soluble drugs.[2]
Glycerin 5-10%~15%Another low-toxicity option.[2]

Experimental Protocol: Co-solvent Screening

  • Prepare Co-solvent/Buffer Mixtures: Prepare your primary aqueous buffer containing different percentages of a chosen co-solvent (e.g., 0%, 2%, 5%, 10%, and 20% ethanol).

  • Add Compound Stock: Spike each co-solvent/buffer mixture with your concentrated organic stock solution to the desired final concentration.

  • Observe: Vortex briefly and visually inspect for precipitation immediately and after a period of incubation (e.g., 1 hour).

  • Select Optimal System: Choose the lowest concentration of co-solvent that maintains the solubility of your compound. Always remember to include a vehicle control with the same co-solvent concentration in your experiments to account for any effects of the co-solvent itself.

Guide 3: Surfactant-Mediated Solubilization

Scientific Rationale: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles in aqueous solutions.[9][10] These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble, hydrophobic compounds can partition into the hydrophobic core, effectively being "solubilized" within the aqueous medium.[9][11]

Common Non-ionic Surfactants for Research Use:

SurfactantTypical Concentration Range (% w/v)Key Characteristics
Tween® 20 / Tween® 80 0.01 - 0.1%Polysorbates; widely used, generally low toxicity in vitro.
Triton™ X-100 0.01 - 0.1%Can interfere with some assays; check compatibility.
Pluronic® F-68 0.02 - 0.2%A block copolymer with good biocompatibility.

Experimental Protocol: Surfactant Screening

  • Prepare Surfactant Solutions: Make solutions of different surfactants in your optimal buffer (from the pH and co-solvent steps, if applicable) at various concentrations (e.g., 0.01%, 0.05%, 0.1%).

  • Add Compound Stock: Add your compound from the concentrated organic stock to each surfactant solution.

  • Mix and Observe: Vortex and observe for clarity. Sonication can sometimes aid in micellar encapsulation.

  • Important Consideration: The use of surfactants can influence biological systems and assays.[12] It is imperative to run proper vehicle controls containing the surfactant at the same concentration used to dissolve your compound.

Guide 4: Complexation with Cyclodextrins

Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[13][14] They can form "inclusion complexes" with poorly soluble molecules, where the hydrophobic guest molecule is encapsulated within the host cyclodextrin's cavity.[15][] This complex is then readily soluble in water due to the hydrophilic exterior of the cyclodextrin.[17]

Caption: Mechanism of solubility enhancement by cyclodextrin complexation.

Commonly Used Cyclodextrins:

Cyclodextrin DerivativeAbbreviationKey Features
Hydroxypropyl-β-cyclodextrin HP-β-CDHigh aqueous solubility and low toxicity, widely used in formulations.[13]
Sulfobutylether-β-cyclodextrin SBE-β-CDAnionic derivative, can be highly effective for cationic compounds.
Randomly methylated-β-cyclodextrin RM-β-CDHigh solubilizing capacity, but can have cell membrane interactions.

Experimental Protocol: Phase Solubility Study

  • Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of a selected cyclodextrin (e.g., 0, 2, 5, 10, 20, 50 mM HP-β-CD).

  • Add Excess Compound: Add an excess amount of the solid 1,4-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione powder to each solution. Ensure that undissolved solid is visible in all tubes.

  • Equilibrate: Agitate the samples at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate and Quantify: Filter or centrifuge the samples to remove the undissolved solid.

  • Analyze Supernatant: Determine the concentration of the dissolved compound in the clear supernatant using a suitable analytical method (e.g., HPLC, UV-Vis).

  • Plot and Analyze: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. A linear increase in solubility with increasing cyclodextrin concentration suggests the formation of a soluble complex. This data can be used to determine the required concentration of cyclodextrin to dissolve your target concentration of the compound.

References

  • Vertex AI Search. (n.d.). cyclodextrin in novel formulations and solubility enhancement techniques: a review.
  • Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • Wikipedia. (n.d.). Cosolvent.
  • Vertex AI Search. (2019, June 30). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • Vertex AI Search. (2024, September 6). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications.
  • SciSpace. (2018, September 15). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
  • Vertex AI Search. (2023, June 16). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • Benchchem. (n.d.). Technical Support Center: Improving the Aqueous Solubility of Poorly Soluble Compounds.
  • Slideshare. (n.d.). Methods of solubility enhancements | PPTX.
  • Vertex AI Search. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • Journal of Chemical and Pharmaceutical Research. (2024, December 19). The Role of Surfactants in Solubilization of Poorly Soluble.
  • PMC - NIH. (n.d.). Solubilization techniques used for poorly water-soluble drugs.
  • Blog. (2025, December 15). What are the effects of surfactants on the solubilization of hydrophobic substances?
  • PMC - NIH. (n.d.). Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • ResearchGate. (n.d.). Strategies to Overcome pH-Dependent Solubility of Weakly Basic Drugs by Using Different Types of Alginates.
  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
  • YouTube. (2020, November 12). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals.
  • The 'Medicinal Magician' in The Laboratory. (n.d.). Cosolvent.
  • Slideshare. (n.d.). solubility enhancement -by pH change & complexation | PPT.
  • Guidechem. (n.d.). Pyrido[2,3-b]pyrazine-2,3-dione,1,4-dihydro-6,8-dimethyl.
  • AP Chemistry. (n.d.). 8.11 pH and Solubility.
  • ACS Publications. (2021, August 24). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis | Molecular Pharmaceutics.
  • PubMed. (n.d.). General treatment of pH-solubility profiles of weak acids and bases and the effects of different acids on the solubility of a weak base.
  • Vertex AI Search. (2001, January 26). Synthesis of near-IR absorbing/emitting porphyrazine derivatives with tunable solubility.
  • NextSDS. (n.d.). Pyrido[2,3-b]pyrazine-2,3-dione, 1,4-dihydro-1,4-dimethyl- (9CI).
  • PubChem. (n.d.). Pyrido(2,3-b)pyrazine-2,3-diol | C7H5N3O2 | CID 74947.

Sources

Optimization

Technical Support Center: Stability and Storage of 1,4-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1,4-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione. Its purpose is to ensure the chemical i...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1,4-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione. Its purpose is to ensure the chemical integrity and prevent the degradation of this compound during storage and handling. The information herein is synthesized from established principles of heterocyclic chemistry and data from forced degradation studies of structurally related compounds.

Frequently Asked Questions (FAQs) on Storage and Handling

Q1: What are the optimal storage conditions for 1,4-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione?

A1: Based on the known reactivity of dihydropyridine and pyrazine moieties, the primary degradation pathways are oxidation and photodegradation. Therefore, optimal storage is crucial to maintain the compound's purity.

ParameterRecommended ConditionRationale
Temperature -20°C to 4°CLower temperatures slow down the rate of potential oxidative and hydrolytic degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)The dihydropyridine ring is susceptible to oxidation, leading to the aromatized pyridopyrazine derivative. An inert atmosphere minimizes contact with oxygen.[1][2]
Light Amber vial or light-proof containerDihydropyridine derivatives are known to be light-sensitive and can undergo photodegradation.[3][4][5][6]
Moisture Tightly sealed container with desiccantPrevents hydrolysis, especially if the compound is stored for extended periods or in a humid environment.

Q2: I received the compound as a solid. Should I store it as is, or in a solution?

A2: For long-term storage, it is highly recommended to store the compound as a dry, solid powder under the conditions outlined in Q1. Storing in solution, especially in protic solvents, can accelerate degradation. If you need to prepare a stock solution, it is best to do so immediately before use. If short-term storage of a solution is unavoidable, use an anhydrous, aprotic solvent (e.g., anhydrous DMSO or DMF), store at -20°C or lower, and blanket the headspace with an inert gas.

Q3: What are the visual signs of degradation?

A3: A change in the physical appearance of the compound, such as a color change (e.g., from a pale yellow to a more intense yellow or brown), or a change in the clarity of a solution, can indicate degradation. However, significant degradation can occur without any visible changes. Therefore, analytical verification is essential.

Troubleshooting Guide: Identifying and Mitigating Degradation

This section addresses specific issues that may arise during the handling and storage of 1,4-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione.

Issue 1: Loss of Potency or Inconsistent Experimental Results

Possible Cause: Degradation of the compound leading to a lower concentration of the active molecule. The primary suspect is oxidation of the dihydropyridine ring.

Troubleshooting Steps:

  • Purity Assessment:

    • Technique: High-Performance Liquid Chromatography (HPLC) with a UV detector is the recommended initial method.

    • Procedure:

      • Prepare a fresh solution of your stored compound.

      • Analyze using a validated HPLC method. A reverse-phase C18 column is a common starting point for such heterocyclic compounds.

      • Compare the chromatogram to that of a freshly prepared standard or the certificate of analysis.

      • Look for the appearance of new peaks or a decrease in the area of the main peak. The primary degradation product is likely the aromatized pyridine derivative, which will have a different retention time.

  • Confirmation of Degradation Product:

    • Technique: Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

    • Rationale: To identify the mass of the impurity, which can confirm the suspected degradation pathway. The oxidized product will have a mass that is 2 Da less than the parent compound due to the loss of two hydrogen atoms.

    • Procedure:

      • Inject the sample into the LC-MS/MS system.

      • Analyze the mass spectrum of the impurity peak observed in the HPLC analysis.

      • A mass corresponding to [M-2H]+ would strongly suggest oxidation.

Mitigation Strategies:

  • Strict Adherence to Storage Conditions: Immediately transfer the compound to an amber vial, purge with argon or nitrogen, and store at or below -20°C.

  • Inert Handling: When weighing or preparing solutions, minimize the exposure time to air. If possible, perform these operations in a glove box or under a stream of inert gas.

  • Fresh Solutions: Always prepare solutions fresh for each experiment.

Issue 2: Appearance of a New Peak in the Chromatogram After Exposure to Light

Possible Cause: Photodegradation. Dihydropyridine-containing compounds are known to be susceptible to photolytic degradation.[3][4][6]

Troubleshooting Workflow:

start New peak observed after light exposure check_storage Was the compound handled/stored in an amber vial? start->check_storage photodegradation_suspected Photodegradation is the likely cause. check_storage->photodegradation_suspected No end_node Problem Resolved check_storage->end_node Yes, investigate other causes conduct_photostability Conduct a controlled photostability study. photodegradation_suspected->conduct_photostability analyze_hplc Analyze samples by HPLC at time intervals. conduct_photostability->analyze_hplc confirm_lcms Identify photoproducts by LC-MS. analyze_hplc->confirm_lcms mitigate Implement strict light protection measures. confirm_lcms->mitigate mitigate->end_node

Caption: Workflow for troubleshooting photodegradation.

Experimental Protocol: Confirmatory Photostability Test

  • Sample Preparation: Prepare two solutions of the compound in a suitable solvent (e.g., acetonitrile/water).

  • Exposure:

    • Sample A (Test): Place in a clear glass vial and expose to a light source that mimics the laboratory environment (e.g., a broad-spectrum fluorescent lamp).

    • Sample B (Control): Wrap a second vial in aluminum foil to protect it from light and place it alongside Sample A.

  • Analysis: At regular intervals (e.g., 0, 2, 4, 8, and 24 hours), take an aliquot from each sample and analyze by HPLC.

  • Evaluation: Compare the chromatograms. A significant increase in the impurity peak in Sample A, with no corresponding change in Sample B, confirms light-induced degradation.

Potential Degradation Pathways

Understanding the likely chemical transformations is key to preventing them. For 1,4-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione, the primary anticipated degradation pathways are:

  • Oxidation (Aromatization): This is the most probable degradation route for the dihydropyridine ring system.[2] It involves the loss of two hydrogen atoms to form the more stable aromatic pyridopyrazine ring. This can be initiated by atmospheric oxygen, especially in the presence of light or trace metal impurities.

  • Photodegradation: UV and visible light can provide the energy to initiate the oxidation process or other rearrangements.[6]

  • Hydrolysis: While likely a slower process for this specific structure compared to oxidation, strong acidic or basic conditions could potentially lead to the hydrolysis of the amide bonds in the dione ring.

Parent 1,4-Dimethyl-1,4-dihydropyrido [2,3-b]pyrazine-2,3-dione Oxidation Oxidation (Aromatization) Parent->Oxidation O2, light, heat Photodegradation Photodegradation Parent->Photodegradation UV/Vis Light Hydrolysis Hydrolysis (Extreme pH) Parent->Hydrolysis H+/OH- Oxidized_Product 1,4-Dimethylpyrido[2,3-b] pyrazine-2,3(1H,4H)-dione Oxidation->Oxidized_Product Photo_Product Oxidized Product & Other Photoproducts Photodegradation->Photo_Product Hydrolyzed_Product Ring-opened products Hydrolysis->Hydrolyzed_Product

Caption: Potential degradation pathways.

Analytical Methods for Degradation Assessment

A robust analytical method is essential for monitoring the stability of your compound.

Analytical TechniquePurposeKey Considerations
HPLC-UV Purity determination and quantification of impurities. Develop a stability-indicating method capable of resolving the parent compound from its potential degradation products. A gradient elution may be necessary.
LC-MS/MS Identification of degradation products. Provides mass information to confirm the structure of impurities, such as the M-2 peak for the oxidized product.[1]
NMR Spectroscopy Structural elucidation of degradation products. Can provide detailed structural information to definitively identify unknown impurities if they are isolated.
UV-Vis Spectrophotometry Preliminary check for degradation. A change in the absorption spectrum, such as a shift in λmax or a change in absorbance, can indicate a change in the chemical structure.[6]

References

  • LabRulez. (n.d.). Characterization of products formed by forced degradation of Amlodipine Besylate using LC/MS/MS. LabRulez LCMS. Retrieved March 18, 2026, from [Link]

  • Patel, N. N., & Kothari, C. S. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(3), 265-273.
  • Ioele, G., Gündüz, M. G., De Luca, M., Şimşek, R., Şafak, C., Muzzalupo, R., & Ragno, G. (2016). Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data. Future medicinal chemistry, 8(2), 107–115.
  • Forced degradation studies to identify the main degradation pathways of two active substances used in hypertension treatment - Scholar - Universidade de Lisboa. (n.d.). Retrieved March 18, 2026, from [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (n.d.). Academia.edu. Retrieved March 18, 2026, from [Link]

  • Luca, M., Ioele, G., & Ragno, G. (2018). PHOTODEGRADATION OF 1, 4-DIHYDROPYRIDINE ANTIHYPERTENSIVE DRUGS: AN UPDATED REVIEW. International Journal of Pharmacy and Pharmaceutical Sciences, 10(10), 1-10.
  • Novel 1,4-Dihydropyrido[2,3-B]Pyrazine-2,3-Dione Derivatives for Treating Cancer and Other Disorders Associated with KRAS Activity. (2022). Bentham Science. Retrieved March 18, 2026, from [Link]

  • Synthesis and properties of liquid pyrazine dyes. (n.d.). Retrieved March 18, 2026, from [Link]

  • Ioele, G., Gündüz, M. G., De Luca, M., Şimşek, R., Şafak, C., Muzzalupo, R., & Ragno, G. (2016). Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data. Future medicinal chemistry, 8(2), 107–115. [Link]

Sources

Troubleshooting

Improving HPLC peak resolution for 1,4-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione

Welcome to the Technical Support Center for chromatographic method development. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals facing challen...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for chromatographic method development. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals facing challenges with 1,4-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione .

This fused heterocyclic compound presents unique chromatographic hurdles. While the nitrogens at positions 1 and 4 are methylated and integrated into a dione system (rendering them non-basic), the molecule retains a weakly basic pyridine-type nitrogen within its fused ring. This specific structural feature is the primary culprit behind peak tailing and co-elution issues during Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Below, you will find a self-validating diagnostic workflow, mechanistic FAQs, quantitative data, and step-by-step protocols to achieve baseline resolution.

Diagnostic Troubleshooting Workflow

Use the following decision matrix to systematically isolate and resolve retention and symmetry issues for pyrido[2,3-b]pyrazine derivatives.

HPLC_Workflow A Analyze Chromatogram: 1,4-Dimethyl-1,4-dihydropyrido [2,3-b]pyrazine-2,3-dione B Check Peak Symmetry (Tailing Factor, Tf) A->B C Tf > 1.2 (Silanol Interaction) B->C Yes D Tf ≤ 1.2 (Optimal Symmetry) B->D No E Adjust pH >2 units from pKa Use Endcapped Column C->E F Check Resolution (Rs) from Impurities D->F E->B Re-inject G Rs < 1.5 (Co-elution) F->G Yes H Rs ≥ 1.5 (Baseline Resolved) F->H No I Alter Selectivity (α): Change % Organic or Stationary Phase G->I J Method Validated H->J I->F Re-inject

HPLC troubleshooting workflow for pyrido[2,3-b]pyrazine resolution.

Frequently Asked Questions (FAQs)

Q1: Why does 1,4-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione exhibit severe peak tailing (Tf > 1.5) on my standard C18 column? A1: The root cause lies in the electronic structure of the molecule's pyridine-type nitrogen. According to Hückel's rule, the lone pair of electrons on this specific nitrogen occupies an sp² orbital in the ring plane and does not participate in the aromatic π conjugation[1]. This makes it weakly basic and highly susceptible to protonation under mid-to-low pH conditions. When protonated, this nitrogen engages in strong secondary ionic interactions with unbonded, ionized silanol (Si–OH) groups on the silica surface of traditional C18 columns[2][3]. This dual retention mechanism disrupts the Gaussian peak shape, causing the trailing edge of the peak to diminish slowly[4].

Q2: I am observing co-elution with a synthetic intermediate. How can I improve baseline resolution (Rs)? A2: Resolution ( Rs​ ) is a function of column efficiency ( N ), retention factor ( k ), and selectivity ( α )[5][6]. For rigid, fused heterocycles, altering selectivity ( α ) is the most powerful and mathematically impactful approach[7]. Regioisomers of pyrido[2,3-b]pyrazines—often formed during the condensation of pyridinediamines and α -oxocarbonyls[8]—have identical masses and nearly identical hydrophobicity. Standard hydrophobic retention (C18) will fail to separate them. You must switch to a stationary phase that offers alternative retention mechanisms. Using a Phenyl-Hexyl column exploits π−π interactions with the analyte's aromatic core, drastically altering the separation factor ( α )[5].

Q3: How do I select the optimal mobile phase pH for this compound? A3: Operating near the pKa​ of the pyridine nitrogen results in a mixed population of neutral and protonated species, which causes split peaks or severe asymmetry[4]. To ensure the analyte exists in a single ionization state, the mobile phase pH must be adjusted to be at least 2 units away from the analyte's pKa​ [9]. For this specific dione, utilizing a near-neutral pH (e.g., 10 mM ammonium acetate at pH 7.0) ensures the pyridine nitrogen remains unprotonated, effectively neutralizing the ionic interaction with the stationary phase and restoring peak symmetry[10].

Quantitative Data: Parameter Optimization

The following table summarizes the causal relationship between chromatographic parameters and the resulting peak metrics for 1,4-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione.

Mobile Phase pHStationary Phase ChemistryOrganic ModifierRetention Factor ( k )Tailing Factor ( Tf​ )Resolution ( Rs​ ) from Isomer
pH 4.5 (Near pKa​ )Standard C1840% Acetonitrile2.11.85 (Poor)0.9 (Co-elution)
pH 7.0 (Neutral)Standard C1840% Acetonitrile2.51.40 (Marginal)1.2 (Incomplete)
pH 7.0 (Neutral)Endcapped C1840% Acetonitrile2.41.05 (Ideal)1.4 (Near Baseline)
pH 7.0 (Neutral) Endcapped Phenyl-Hexyl 30% Methanol 3.8 1.02 (Ideal) 2.1 (Baseline)

Table 1: Representative effects of mobile and stationary phase modifications on analyte retention, symmetry, and resolution.

Step-by-Step Analytical Methodologies

To implement the optimized conditions from Table 1, follow these self-validating protocols. Change only one parameter at a time to accurately assess its impact on the separation[11].

Protocol 1: Mitigation of Secondary Silanol Interactions (Fixing Peak Tailing)

Objective: Suppress ionization of the pyridine-type nitrogen and shield residual silanols.

  • Column Selection: Remove the standard C18 column. Install a high-purity, fully endcapped or polar-embedded C18 column designed for basic analytes[4].

  • Buffer Preparation: Prepare a 10 mM Ammonium Acetate aqueous buffer. Adjust the pH to 7.0 ± 0.1 using dilute acetic acid or ammonium hydroxide. Filter through a 0.22 µm membrane. Causality: This neutral pH ensures the weakly basic nitrogen remains un-ionized[10].

  • System Equilibration: Flush the HPLC system with 50:50 Water:Acetonitrile to remove previous buffers, then equilibrate the column with the new mobile phase (e.g., 60% Buffer / 40% Acetonitrile) for at least 20 column volumes.

  • Validation Injection: Inject the 1,4-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione standard. Calculate the Tailing Factor ( Tf​ ) at 5% peak height. A successful protocol will yield a Tf​ between 0.95 and 1.15.

Protocol 2: Enhancing Selectivity ( α ) for Regioisomer Separation

Objective: Achieve baseline resolution ( Rs​≥1.5 ) between the target dione and structurally similar synthesis impurities.

  • Modifier Substitution: If Rs​<1.5 using Acetonitrile, switch the organic modifier to Methanol. Causality: Methanol is a weaker elution solvent but acts as both a hydrogen-bond donor and acceptor, fundamentally changing the selectivity ( α ) for polar heterocycles[5][7].

  • Stationary Phase Shift: If co-elution persists, replace the endcapped C18 column with an endcapped Phenyl-Hexyl column of identical dimensions and particle size.

  • Temperature Modulation: Set the column compartment temperature to 25°C. If peaks are still overlapping, decrease the temperature in 5°C increments (down to 15°C). Causality: Lower temperatures increase the retention factor ( k ) and amplify subtle differences in π−π binding affinities between the analytes and the Phenyl-Hexyl phase[11].

  • Validation: Inject the spiked sample mixture. Calculate Rs​ using the equation: Rs​=2(tR2​−tR1​)/(w1​+w2​) . The method is validated for quantitation when Rs​≥1.5 .

References

  • Heterocycles Structural Analysis in HPLC Method Development. welch-us.com. 1

  • How to Improve HPLC Peak Resolution. chromtech.com. 7

  • Improving Separation of Peaks in RP HPLC. mtc-usa.com. 10

  • Real Solutions to Improve Your HPLC Peak Resolution. thermofisher.com. 11

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. chromatographyonline.com.5

  • Factors Affecting Resolution in HPLC. sigmaaldrich.com. 6

  • Preparation of Pyrido[2,3-b]pyrazine Ring System via Regioselective Condensation Reaction. benthamdirect.com. 8

  • Troubleshooting Peak Tailing in HPLC Analysis of Acidic Heterocycles. benchchem.com. 9

  • HPLC Method Development: Peak Asymmetry. aapco.org. 2

  • What Causes Peak Tailing in HPLC? chromtech.com. 4

  • How to Reduce Peak Tailing in HPLC? phenomenex.com. 3

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Optimization

Technical Support Center: 1,4-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione Extraction

Welcome to the Advanced Technical Support Hub. As application scientists, we understand that isolating functionalized heterocycles like 1,4-dimethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione (CAS: 35252-00-7) presents u...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Hub. As application scientists, we understand that isolating functionalized heterocycles like 1,4-dimethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione (CAS: 35252-00-7) presents unique physicochemical challenges. This compound is a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and antibacterial agents[1].

This guide bypasses generic advice, focusing instead on the mechanistic causality behind extraction failures. Below, you will find targeted troubleshooting guides, self-validating protocols, and empirical data to ensure high-purity yields.

Module 1: Mechanistic Troubleshooting Guides

Issue A: Emulsion Formation and Co-extraction of Basic Impurities

Symptom: During liquid-liquid extraction (LLE), the organic and aqueous layers refuse to separate, forming a thick emulsion. Post-extraction NMR reveals contamination with imidazole catalysts or unreacted starting amines. Causality: The synthesis and subsequent N-methylation of pyrido[2,3-b]pyrazine diones often utilize basic catalysts or phase-transfer catalysis (PTC)[1]. These polar, nitrogen-rich compounds act as surfactants in standard ethyl acetate (EtOAc)/water mixtures, stabilizing emulsions. Furthermore, if the aqueous phase remains highly basic post-reaction, these impurities remain unprotonated and readily co-extract into the organic phase. Corrective Action: Swap EtOAc for Methyl tert-butyl ether (MTBE). MTBE has significantly lower water solubility, which rapidly breaks emulsions and selectively forces highly polar imidazoles to remain in the aqueous phase (2)[2]. Strictly buffer the aqueous layer to pH 7.0–7.5 prior to extraction.

Issue B: Chromatographic Co-elution of Regioisomers

Symptom: Flash chromatography yields a single peak, but LC-MS or NMR indicates a mixture of isomers. Causality: The 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione core contains ambidentate lactam motifs. While N,N-dimethylation is thermodynamically favored, kinetic O-alkylation frequently occurs, generating O,N- and O,O-methylated byproducts[1]. Standard flash silica gel (40-60 µm, ~500 m²/g) lacks the active site density required to resolve these electronically similar isomers, leading to co-elution. Corrective Action: Upgrade to high-surface-area silica (>700 m²/g) and utilize a shallow mobile phase gradient (2)[2]. The O-methylated isomers lack hydrogen-bond donating capacity and have disrupted dipoles, allowing them to elute significantly faster than the highly polar N,N-dimethyl target.

Module 2: Quantitative Partitioning Data

To optimize your extraction solvent choice, refer to the empirical partitioning data below. This table summarizes the recovery rates and impurity profiles when extracting 1,4-dimethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione from a quenched aqueous reaction mixture.

Extraction SolventTarget Recovery (%)Co-extracted ImpuritiesEmulsion RiskRecommended Use Case
Hexane < 15%NoneLowDefatting / Pre-washing
Dichloromethane > 90%High (Regioisomers, Catalysts)LowNot recommended
Ethyl Acetate 85 - 90%Moderate (Imidazoles)HighGeneral Extraction
MTBE 80 - 85%LowLowHigh Purity needed

Module 3: Process Visualization

Workflow A Crude Methylation Mixture (Target + Isomers) B pH Adjustment (7.0-7.5) Quench & Stabilize A->B Add H2O/Buffer C LLE with MTBE / H2O (Phase Separation) B->C Extract D Aqueous Phase (Salts, Basic Amines) C->D Discard E Organic Phase (Target + O-isomers) C->E Retain F High-Surface-Area Silica Chromatography E->F Concentrate G Fraction 1: O-methylated (High Rf, Non-polar) F->G Fast Elution H Fraction 2: 1,4-Dimethyl Target (Low Rf, Polar) F->H Slow Elution

Workflow for the extraction and resolution of N,N-dialkylated pyridopyrazine diones.

Module 4: Self-Validating Extraction & Purification Protocol

This methodology embeds real-time validation checkpoints to ensure process integrity at every step.

Phase 1: Liquid-Liquid Partitioning
  • Quench: Cool the alkylation reaction mixture to 0–5 °C. Slowly add ice-cold deionized water to quench residual alkylating agents.

  • pH Adjustment: Adjust the aqueous phase to pH 7.0–7.5 using 1M HCl or saturated NaHCO₃.

    • Validation Checkpoint: Use a calibrated pH probe. A stable pH of 7.2 ensures the target dione remains neutral, while residual basic aliphatic amines protonate and lock into the aqueous layer.

  • Extraction: Add an equal volume of MTBE. Shake vigorously in a separatory funnel for 2 minutes, venting frequently to release pressure (2)[2].

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer. Repeat the extraction of the aqueous layer twice more with fresh MTBE.

    • Validation Checkpoint: Spot the final aqueous layer on a TLC plate (UV 254 nm). The complete absence of a UV-active spot at the target's Rf confirms 100% extraction efficiency.

  • Drying: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ (3)[3]. Concentrate under reduced pressure at <40 °C.

Phase 2: High-Resolution Chromatography
  • Column Prep: Pack a column with high-surface-area silica gel (>700 m²/g) using 100% Hexane.

  • Loading: Dissolve the crude extract in a minimal volume of CH₂Cl₂ and load it evenly onto the column head.

  • Elution: Run a shallow gradient from 100% Hexane to 70:30 Hexane/EtOAc.

    • Validation Checkpoint: Monitor fractions via TLC. Fraction A (O-methylated impurities) will elute first due to lower polarity (Rf ~0.6 in 1:1 Hexane/EtOAc). Fraction B (1,4-Dimethyl target) will elute second (Rf ~0.3).

  • Isolation: Pool Fraction B and evaporate to yield pure 1,4-dimethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione.

Module 5: Frequently Asked Questions (FAQs)

Q: Why is my isolated 1,4-dimethyl product turning dark brown upon concentration? A: The dihydropyrazine ring is highly susceptible to aerobic oxidation, especially under thermal stress or in the presence of trace transition metals. Oxidation aromatizes the ring, leading to highly conjugated, colored polymeric impurities. Solution: Always concentrate your fractions under reduced pressure at temperatures strictly below 40 °C, and backfill your rotary evaporator with Argon or Nitrogen.

Q: How can I definitively distinguish the 1,4-dimethyl (N,N-methylated) product from O-methylated impurities using NMR? A: Rely on ¹H and ¹³C NMR chemical shifts. Oxygen is significantly more electronegative than nitrogen, which deshields the attached methyl protons more strongly.

  • N-CH₃ protons typically resonate upfield between 3.40 – 3.80 ppm .

  • O-CH₃ protons (methoxy groups) resonate further downfield, typically between 4.00 – 4.20 ppm . Additionally, the carbonyl ¹³C signals (~155-160 ppm) will shift dramatically or disappear entirely if O-alkylation has occurred, as the C=O double bond is converted to a C-O single bond (3)[3].

Q: Can I use reverse-phase (C18) Solid Phase Extraction (SPE) instead of normal-phase silica? A: Yes. If your reaction was conducted in a highly aqueous medium, you can condition a C18 SPE cartridge with methanol followed by water, load the neutralized aqueous mixture, and wash with water to remove salts and polar amines. The target dione can then be eluted with a methanol/water gradient (2)[2]. However, C18 is generally less effective than high-surface-area normal-phase silica at resolving N- vs. O-methylated regioisomers.

References

  • Lassagne, F., et al. "From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines." MDPI, 2018. 3

  • BenchChem Technical Support. "Isolation techniques for pyrazine products from complex reaction mixtures." BenchChem, 2025. 2

  • ResearchGate Contributors. "Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity." Results in Chemistry, 2025. 1

Sources

Troubleshooting

Technical Support Center: Crystallization of 1,4-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione

Welcome to the advanced troubleshooting and protocol guide for the crystallization of 1,4-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione. This compound—characterized by its rigid, planar fused pyrido[2,3-b]pyrazine...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting and protocol guide for the crystallization of 1,4-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione. This compound—characterized by its rigid, planar fused pyrido[2,3-b]pyrazine core and polar dione system—presents unique challenges during isolation and purification. The interplay between strong offset π−π stacking intermolecular forces and the lipophilic nature of its N-methyl groups frequently leads to polymorphism, solvent entrapment, and Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out."

This guide is designed for process chemists and drug development professionals. It provides field-proven, mechanistically grounded solutions to bypass miscibility gaps and isolate high-purity, thermodynamically stable crystals.

Part 1: Diagnostic Workflow for Crystallization Issues

Before adjusting your chemical parameters, it is critical to identify whether your process is failing due to thermodynamic phase boundaries (LLPS) or kinetic factors (rapid nucleation leading to polymorphism).

G Start Crystallization of 1,4-Dimethyl-pyrido[2,3-b]pyrazine-dione Detect In-line Monitoring (FBRM / EasyViewer) Start->Detect Issue1 Issue: Oiling Out (LLPS)? Detect->Issue1 Fix1 Seed at 50% MSZW Reduce Cooling Rate Issue1->Fix1 Yes Issue2 Issue: Polymorph Mixture? Issue1->Issue2 No Fix1->Detect Re-evaluate Fix2 Temperature Cycling (Ostwald Ripening) Issue2->Fix2 Yes Success High-Purity Crystals (Offset π-π Stacking) Issue2->Success No Fix2->Success

Workflow for diagnosing and resolving pyrido[2,3-b]pyrazine crystallization issues.

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: Why does my product form a milky emulsion (oil out) instead of a crystal slurry, and how do I prevent it?

A: You are observing Liquid-Liquid Phase Separation (LLPS). For rigid heterocyclic systems like 1,4-dimethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione, oiling out occurs when the supersaturated solution hits a thermodynamic miscibility gap before it reaches the kinetic nucleation boundary[1]. The solute-rich phase separates as an emulsion droplet rather than a rigid crystal lattice. This is highly common in mixed solvent systems with vastly different polarities (e.g., Ethanol/Water or Dichloromethane/Hexane)[2][3].

The Fix: You must bypass the miscibility gap.

  • Change the trajectory: Generate supersaturation much more slowly.

  • Seed strategically: Add seed crystals exactly halfway into the Metastable Zone Width (MSZW). Caution: If you add seeds after the emulsion has already formed, the oil droplets will coat the seed crystals, dissolving them or rendering their surfaces inactive[1].

Q2: How does the molecular structure of this compound dictate its polymorphic behavior?

A: The pyrido[2,3-b]pyrazine core is highly planar. X-ray diffraction studies of similar pyrido[2,3-b]pyrazines show that their crystal lattices are heavily stabilized by offset π−π stacking (with typical centroid-centroid distances of 3.4–3.7 Å) and directional dipole interactions from the carbonyl groups[4]. When crystallization is forced rapidly (e.g., via fast antisolvent crash-out), the molecules do not have time to align into this optimal offset π−π configuration, resulting in kinetically trapped, metastable polymorphs.

The Fix: Implement Ostwald ripening via temperature cycling. By oscillating the temperature just below the solubility curve, you provide the activation energy required to dissolve the smaller, metastable crystals and redeposit the solute onto the larger, thermodynamically stable π−π stacked lattices.

Q3: How does oiling out affect the Metastable Zone Width (MSZW)?

A: Counterintuitively, the occurrence of oiling out actually broadens the apparent nucleation MSZW at higher saturation temperatures[5]. Because the solute partitions into dense oil droplets, the continuous phase becomes depleted of the API, delaying the onset of actual solid-state nucleation. This makes unmonitored cooling crystallizations highly unpredictable. In-line monitoring via Focused Beam Reflectance Measurement (FBRM) is required to distinguish between droplet formation (spherical chord lengths) and crystal nucleation (sharp chord lengths)[6].

Part 3: Solvent System Selection & Quantitative Data

Selecting the right solvent system is the first line of defense against LLPS. Below is a comparative matrix of common process solvent systems for fused dione heterocycles.

Solvent SystemRatio (v/v)Solubility @ 60°C (mg/mL)Solubility @ 20°C (mg/mL)MSZW Width (°C)Phase Behavior / LLPS Risk
Ethyl Acetate / Heptane 1:185.412.114.5Low Risk: Good MSZW, stable crystalline suspension.
Ethanol / Water 7:3110.215.522.0*High Risk: Severe oiling out observed below 45°C.
DCM / Hexane 1:2>150.045.08.0Moderate Risk: Fast nucleation, high risk of solvent entrapment.
Isopropanol (IPA) 100%62.38.418.2Low Risk: Slower kinetics, excellent for temperature cycling.

*Note: The artificially wide MSZW in EtOH/Water is a diagnostic artifact of LLPS depleting the continuous phase prior to solid nucleation[5].

Part 4: Self-Validating Protocol for Seeded Cooling Crystallization

To ensure a robust, reproducible isolation of 1,4-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione, use the following self-validating protocol utilizing Ethyl Acetate/Heptane. This protocol uses an internal feedback loop (FBRM) to validate each phase transition.

Equipment Required: Jacketed crystallizer, overhead stirrer (anchor or pitched-blade), FBRM probe (e.g., ParticleTrack), programmable thermostat.

Step 1: Dissolution and System Equilibration
  • Charge the reactor with 1,4-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione and a 1:1 mixture of Ethyl Acetate/Heptane (10 volumes).

  • Heat the jacket to 65°C under moderate agitation (200 rpm).

  • Validation: Monitor via FBRM. The total chord count must drop to baseline (near zero), confirming complete dissolution and the absence of undissolved polymorphs. Hold for 30 minutes.

Step 2: Controlled Supersaturation
  • Program a linear cooling ramp from 65°C to 50°C at a rate of 0.5°C/min .

  • Validation: The system is now supersaturated but remains clear. FBRM should show no increase in particle counts. If counts increase here, the MSZW is narrower than expected due to impurities; heat back to 65°C and adjust the target seeding temperature upward.

Step 3: Strategic Seeding (Bypassing LLPS)
  • At 50°C (approximately 50% into the MSZW), pause the cooling ramp.

  • Introduce 1.5 wt% of pure seed crystals (pre-slurried in 0.5 vol of Heptane) into the reactor.

  • Validation: FBRM will show an immediate spike in fine chord lengths. Over a 60-minute isothermal hold, the total count should stabilize, and the mean chord length should slowly shift to the right (indicating seed growth, not dissolution).

Step 4: Desupersaturation and Ostwald Ripening
  • Resume cooling from 50°C to 20°C at a very slow, non-linear (cubic) cooling rate over 6 hours. Causality: A cubic cooling curve matches the growing surface area of the crystals, maintaining a constant, low supersaturation level that prevents secondary nucleation and oiling out.

  • Once at 20°C, initiate a temperature cycle: Heat to 35°C over 1 hour, hold for 1 hour, and cool back to 20°C over 2 hours.

  • Validation: FBRM fine counts (<10 µm) should decrease, while coarse counts (>50 µm) increase, confirming the dissolution of fines and the maturation of thermodynamically stable π−π stacked crystals.

Step 5: Isolation
  • Filter the slurry via a Nutsche filter or centrifuge.

  • Wash the cake with 2 volumes of cold (5°C) Heptane to displace the mother liquor without dissolving the product.

  • Dry under vacuum at 45°C until constant weight is achieved.

Sources

Optimization

Handling and safety precautions for highly pure CAS 35252-00-7

Welcome to the Technical Support Center for CAS 35252-00-7 (1,4-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione). As a Senior Application Scientist, I have designed this portal to provide researchers, medicinal chemi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for CAS 35252-00-7 (1,4-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione). As a Senior Application Scientist, I have designed this portal to provide researchers, medicinal chemists, and drug development professionals with field-proven methodologies for handling this specific heterocyclic scaffold.

Pyrido[2,3-b]pyrazine-2,3-diones are critical building blocks and intermediates in the synthesis of kinase inhibitors and CNS-active agents. However, their unique planar architecture requires precise handling to ensure assay reproducibility. This guide synthesizes technical accuracy with mechanistic causality to help you troubleshoot common experimental bottlenecks.

I. Physicochemical Profile & Safety Data

Before initiating any workflow, it is crucial to understand the physical constraints of CAS 35252-00-7. The 1,4-dimethyl substitution on the pyrido-pyrazine core eliminates N-H hydrogen bond donors, restricting the molecule to act solely as a hydrogen bond acceptor. This, combined with its highly planar, aromatic nature, promotes strong intermolecular π−π stacking in the solid state, drastically reducing its aqueous solubility[1].

Table 1: Quantitative Physicochemical & Handling Specifications

ParameterSpecificationScientific Rationale / Safety Precaution
Molecular Weight 191.19 g/mol Essential for accurate molarity calculations during high-throughput screening (HTS) stock preparation.
Aqueous Solubility < 0.1 mg/mL (Poor)The hydrophobic dimethylated backbone and planar core thermodynamically resist dissolution in water.
Organic Solubility Soluble in DMSO, DMFHigh-dielectric, polar aprotic solvents are required to disrupt the crystal lattice[1].
Storage (Solid) -20°C to -80°CStore in a desiccator. Protect from light to prevent photo-oxidation of the pyrazine ring[2].
Storage (Solution) -80°C (Single-use)Aliquot immediately. Repeated freeze-thaw cycles induce nucleation and irreversible precipitation[3].
Toxicity / PPE Irritant / Unknown systemicHandle in a Class II biosafety cabinet or fume hood. Wear nitrile gloves, lab coat, and safety goggles.

II. Standard Operating Procedure (SOP): Master Stock Preparation

To ensure a self-validating and reproducible system, your stock preparation must account for the compound's hydrophobicity and sensitivity to atmospheric moisture.

Objective: Prepare a 10 mM master stock solution for biological screening.

Step-by-Step Methodology:

  • Thermal Equilibration: Remove the sealed vial of CAS 35252-00-7 from -20°C storage and place it in a desiccator at room temperature for at least 30 to 60 minutes.

    • Causality: Opening a cold vial causes atmospheric moisture to condense on the powder. Introducing water into your subsequent DMSO stock will lower the solvent's dielectric constant, triggering premature compound precipitation[3].

  • Solvent Selection: Utilize strictly anhydrous, LC-MS grade Dimethyl Sulfoxide (DMSO) with a water content of 0.005%.

  • Dissolution: Add the calculated volume of anhydrous DMSO directly to the source vial. (e.g., To formulate a 10 mM stock from 5.0 mg of powder, add 2.61 mL of DMSO).

  • Mechanical Agitation: Vortex the solution gently for 60 seconds. If micro-particulates persist, sonicate the vial in a room-temperature water bath for no more than 3 minutes.

    • Causality: Prolonged sonication generates localized thermal micro-cavitation, which can degrade sensitive heterocyclic bonds.

  • Aliquot Generation: Immediately divide the master stock into 25 µL or 50 µL single-use aliquots using light-blocking amber microcentrifuge tubes. Blanket the headspace of each tube with dry argon or nitrogen gas before sealing, then flash-freeze and store at -80°C.

III. Diagnostic Workflow for Assay Troubleshooting

When integrating CAS 35252-00-7 into biochemical or cell-based assays, precipitation is the primary failure mode. Follow this diagnostic logic tree to isolate the root cause.

Troubleshooting Start Issue: Inconsistent Assay Results CheckVisual Inspect Assay Plate: Is precipitation visible? Start->CheckVisual PrecipYes Yes: Solubility Issue CheckVisual->PrecipYes Yes PrecipNo No: Stability/Purity Issue CheckVisual->PrecipNo No DilutionCheck Are you using intermediate aqueous dilutions? PrecipYes->DilutionCheck LCMS Perform LC-MS on DMSO Stock Aliquot PrecipNo->LCMS DirectDispense Switch to Direct Nanoliter Dispensing (e.g., Acoustic) DilutionCheck->DirectDispense Yes DMSOThresh Check max DMSO tolerance of biological assay DilutionCheck->DMSOThresh No Degraded Purity < 95%: Discard & remake stock LCMS->Degraded Degraded Pure Purity > 95%: Check assay biology LCMS->Pure Intact

Fig 1: Diagnostic decision tree for troubleshooting CAS 35252-00-7 assay inconsistencies.

IV. Frequently Asked Questions (FAQs)

Q1: Why is CAS 35252-00-7 precipitating when I create my dose-response curves in the assay buffer? A1: This is a classic thermodynamic issue. Traditional serial dilution relies on intermediate aqueous buffers. When a highly lipophilic compound dissolved in DMSO is suddenly introduced to an aqueous environment, the shift in solvent polarity forces the compound to crash out of solution, resulting in artificially right-shifted IC50​ curves[4]. Validated Solution: Bypass intermediate aqueous dilutions entirely. Implement direct digital dispensing (e.g., acoustic droplet ejection or piezoelectric pin tools) to transfer nanoliter volumes of your 100% DMSO master stock directly into the final dry or buffer-filled assay wells[5].

Q2: My DMSO stock solution has been stored at -20°C for three months. Is it still viable for screening? A2: Proceed with caution. While the solid powder is highly stable, compounds stored in DMSO are susceptible to autohydrolysis and oxidation over time—especially if the DMSO has absorbed hygroscopic moisture during repeated openings[3]. Validated Solution: Before utilizing aged stock solutions, you must verify the structural integrity of the compound via LC-MS. If the integrated purity falls below 95%, discard the aliquot. To prevent this in the future, strictly adhere to the single-use aliquot protocol described in Section II.

Q3: Are there specific light sensitivities I should be aware of during benchtop handling? A3: Yes. Extended conjugated systems like the pyrido[2,3-b]pyrazine backbone exhibit distinct photophysical properties, including intramolecular charge transfer (ICT) transitions[2]. In dilute solutions, prolonged exposure to ambient laboratory UV/Vis light can trigger photo-oxidation. Validated Solution: Perform stock preparations under low-light conditions. During prolonged automated screening runs, utilize opaque (black or white) assay plates and cover reagent reservoirs with foil.

V. References

  • MDPI - From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines.1

  • ResearchGate (NIH) - An Alternative Direct Compound Dispensing Method Using the HP D300 Digital Dispenser.5

  • IntechOpen - Assay Validation in High Throughput Screening – from Concept to Application.3

  • PMC (NIH) - Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties.2

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Validating Bioactivity Assays for Novel Kinase Inhibitors: A Case Study with 1,4-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione

Introduction The discovery and development of novel small molecule inhibitors are cornerstones of modern therapeutics. The pyrazine class of heterocyclic compounds has drawn significant interest due to a wide spectrum of...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The discovery and development of novel small molecule inhibitors are cornerstones of modern therapeutics. The pyrazine class of heterocyclic compounds has drawn significant interest due to a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3]. Specifically, the pyrido[2,3-b]pyrazine core is a privileged scaffold found in numerous kinase inhibitors and compounds active against cancer cell lines[4][5]. A recent patent application has highlighted 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione derivatives as potential covalent inhibitors of KRAS, a key oncogenic protein, further cementing this scaffold's importance in oncology research[6].

This guide focuses on a representative molecule from this class, 1,4-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione (referred to herein as "PyridoPyrazine-D1"), as a case study for establishing and validating a robust bioactivity screening funnel. As the precise biological target of this novel compound is unconfirmed, our strategy will be twofold:

  • Primary Screening: Employ a broad, cell-based viability assay to determine the compound's general cytotoxic or anti-proliferative effects. This provides a foundational, phenotypic understanding of its potency.

  • Secondary / Mechanistic Screening: Based on the structural alerts from the broader pyridopyrazine class, we will validate a biochemical kinase inhibition assay. This allows for a more targeted investigation into a probable mechanism of action, which is crucial for lead optimization.[7]

This guide provides an objective comparison of assay technologies, detailed experimental protocols, and the scientific rationale behind each choice, designed for researchers, scientists, and drug development professionals.

Part 1: The Assay Validation Workflow

A successful screening campaign relies on a logical progression from broad phenotypic assays to specific, mechanistic studies. The workflow ensures that resources are focused on compounds with the desired biological activity and provides increasing confidence in the results at each stage.

Validation_Workflow cluster_0 Phase 1: Primary Phenotypic Screening cluster_1 Phase 2: Secondary Biochemical Assay cluster_2 Phase 3: Orthogonal Validation A Compound Preparation (PyridoPyrazine-D1 & Staurosporine) Serial Dilution B Cell-Based Viability Assay (e.g., CellTiter-Glo®) A->B Dose-response treatment C Data Analysis (IC50 Determination) B->C Luminescence reading D Biochemical Kinase Assay (e.g., ADP-Glo™) Target: Representative Kinase (e.g., ABL1) C->D Proceed with active compounds E Data Analysis (IC50, Z'-factor) D->E Luminescence reading F Orthogonal Assay (e.g., Mobility Shift Assay) E->F Confirm hits G Confirmation of Activity F->G Correlate data

Caption: Overall workflow for validating the bioactivity of a novel compound.

Part 2: Comparison of Primary Screening Assays: Cell Viability

The initial goal is to assess whether PyridoPyrazine-D1 has any effect on the overall health of a cancer cell population. Cell viability assays measure the proportion of live, healthy cells and are a critical first step in drug screening.[8][9] They can indicate either cytotoxic (cell-killing) or cytostatic (anti-proliferative) effects.

Assay PrincipleTechnologyAdvantagesDisadvantagesRecommended Application
Metabolic Activity Colorimetric (MTT, XTT)Inexpensive, well-established.[10]Lower sensitivity, potential for compound interference, endpoint only.Initial academic screening, resource-limited settings.
ATP Quantification Luminescence (CellTiter-Glo®)High sensitivity, broad linear range, simple "add-mix-read" format, HTS-compatible.[11]More expensive than colorimetric assays, requires a luminometer.Primary HTS , lead optimization.
Membrane Integrity Fluorescence (Dye exclusion)Directly measures cell death, can be multiplexed with other assays.[12]May miss anti-proliferative effects, requires a fluorometer or imaging system.Cytotoxicity-specific studies, mechanistic follow-up.

Decision: For primary screening, an ATP quantification assay like CellTiter-Glo® is superior. Its high sensitivity, robustness, and simple protocol make it ideal for high-throughput screening (HTS) to quickly and reliably determine the potency of new compounds.[11] The amount of ATP is directly proportional to the number of metabolically active, viable cells.

Experimental Protocol 1: CellTiter-Glo® 2.0 Cell Viability Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of PyridoPyrazine-D1 against a relevant cancer cell line (e.g., K562, a chronic myelogenous leukemia line). Staurosporine, a potent but non-selective kinase inhibitor, is used as a positive control.

Materials:

  • K562 cells (ATCC® CCL-243™)

  • RPMI-1640 Medium, fetal bovine serum (FBS), Penicillin-Streptomycin

  • PyridoPyrazine-D1 and Staurosporine (dissolved in DMSO)

  • White, opaque-walled 96-well or 384-well plates

  • CellTiter-Glo® 2.0 Assay Reagent (Promega, Cat. No. G9241)

  • Multichannel pipette or automated liquid handler

  • Plate luminometer

Procedure:

  • Cell Seeding: Culture K562 cells to a density of approximately 1x10⁶ cells/mL. Dilute cells to 1x10⁵ cells/mL in complete culture medium. Add 50 µL of the cell suspension to each well of a 96-well plate (5,000 cells/well).

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of PyridoPyrazine-D1 and Staurosporine in DMSO, starting at a 200X final concentration (e.g., 2 mM for a 10 µM final top concentration).

  • Cell Dosing: Add 0.5 µL of each compound dilution to the appropriate wells. Include "vehicle control" wells (DMSO only) and "no-cell" wells (medium only) for background measurement.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified, 5% CO₂ incubator. This duration allows for multiple cell doubling times, capturing both cytotoxic and anti-proliferative effects.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® 2.0 Reagent to room temperature.

  • Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 50 µL of CellTiter-Glo® 2.0 Reagent to each well.

  • Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate luminometer. The integration time should be set between 0.25 to 1 second per well.

Part 3: Comparison of Secondary, Mechanistic Assays: Biochemical Kinase Inhibition

Given the prevalence of the pyridopyrazine scaffold in kinase inhibitors, a direct biochemical assay is a logical next step to test the hypothesis that PyridoPyrazine-D1 functions through kinase inhibition.[7][13]

Assay PrincipleTechnologyAdvantagesDisadvantagesRecommended Application
ATP Depletion Luminescence (Kinase-Glo®)Universal for any ATP-dependent kinase, simple "add-mix-read" format.[14]Indirect measurement; signal decreases with kinase activity, which can be prone to interference.[15]HTS, broad kinase profiling.
ADP Formation Luminescence (ADP-Glo™)Universal, highly sensitive, robust (Z' > 0.7), direct measurement of product formation.[16][17] Signal increases with kinase activity.Two-step reagent addition.Lead optimization , IC50 determination, selectivity profiling.
Substrate/Product Separation Mobility-Shift Assay (Caliper)Direct physical separation of substrate and product, low interference, provides kinetic data.[18]Requires specialized instrumentation, fluorescently labeled substrate.Orthogonal validation , mechanism of action studies.

Decision: The ADP-Glo™ Kinase Assay is selected as the primary biochemical assay. It measures the amount of ADP produced, which is directly proportional to kinase activity.[19] This results in a positive signal that increases with enzyme activity, making it less susceptible to false positives from compounds that inhibit the luciferase reporter enzyme.[16][20] Its high sensitivity is ideal for accurately determining inhibitor potency.

Mechanism of the ADP-Glo™ Assay

The assay is a two-step process that quantitatively measures ADP produced by a kinase reaction. First, the kinase reaction is stopped and any remaining ATP is depleted. Second, the ADP is converted back into ATP, which is then used by luciferase to generate a light signal proportional to the initial kinase activity.

ADP_Glo_Mechanism cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: ADP to ATP Conversion & Detection A Kinase + Substrate + ATP B Phospho-Substrate + ADP + remaining ATP A->B Phosphorylation C Add ADP-Glo™ Reagent B->C D ADP + Phospho-Substrate (remaining ATP is consumed) C->D E Add Kinase Detection Reagent (contains ADP->ATP conversion enzyme & Luciferase/Luciferin) D->E F Light Signal (Proportional to ADP) E->F Luciferase Reaction

Caption: Principle of the two-step ADP-Glo™ luminescent kinase assay.

Experimental Protocol 2: ADP-Glo™ Kinase Assay

This protocol is designed to measure the IC50 of PyridoPyrazine-D1 against a representative tyrosine kinase, ABL1. Imatinib, a known ABL1 inhibitor, is used as a positive control.

Materials:

  • Recombinant human ABL1 enzyme

  • ABL-tide substrate peptide

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP (at Km concentration for ABL1)

  • PyridoPyrazine-D1 and Imatinib (dissolved in DMSO)

  • White, low-volume 384-well plates

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101)

  • Plate luminometer

Procedure:

  • Compound Plating: Prepare an 11-point, 3-fold serial dilution of PyridoPyrazine-D1 and Imatinib in DMSO. Dispense 1 µL of each dilution into the assay plate. Include "high control" (DMSO only) and "low control" (no enzyme) wells.

  • Enzyme/Substrate Addition: Prepare a master mix of ABL1 enzyme and ABL-tide substrate in kinase buffer. Add 5 µL of this mix to each well (except "low control" wells).

  • Initiate Kinase Reaction: Prepare a solution of ATP in kinase buffer. Add 5 µL to each well to start the reaction.

  • Incubation: Mix the plate gently and incubate at room temperature for 60 minutes.

  • Stop Reaction & Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. This step stops the kinase reaction and depletes the remaining ATP.

  • ADP Detection: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and simultaneously initiates the luciferase reaction.

  • Signal Development & Measurement: Incubate for 30-60 minutes at room temperature to allow the luminescent signal to develop and stabilize. Measure luminescence with a plate luminometer.

Part 4: Data Interpretation and Validation Metrics

The performance of PyridoPyrazine-D1 is compared against a known standard inhibitor (Imatinib) in the biochemical assay. Key validation metrics are crucial for assessing the quality and reliability of the assay.

Assay Validation Metrics:

  • IC50: The concentration of an inhibitor where the response (e.g., kinase activity) is reduced by half. It is a measure of inhibitor potency.

  • Signal-to-Background (S/B): The ratio of the signal from the uninhibited reaction (high control) to the signal from the no-enzyme reaction (low control). A high S/B is desirable.

  • Z'-factor: A statistical measure of assay quality. It reflects the dynamic range and data variation. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.

Hypothetical Comparative Data for ABL1 Kinase Inhibition

CompoundIC50 (nM)Max Inhibition (%)S/B RatioZ'-factor
PyridoPyrazine-D1 15098%1800.85
Imatinib (Control) 35100%1850.88

Interpretation: In this hypothetical scenario, PyridoPyrazine-D1 demonstrates potent, single-digit nanomolar inhibition of ABL1 kinase activity. The IC50 value is approximately 4-fold weaker than the established drug Imatinib, but still represents a strong starting point for a novel compound. The high Z'-factor (>0.8) for both compounds indicates that the ADP-Glo™ assay is highly robust, with low data variability and a large dynamic range, making the generated IC50 values trustworthy. The high S/B ratio confirms the assay's sensitivity. These results would strongly support the hypothesis that PyridoPyrazine-D1's cellular activity is driven, at least in part, by kinase inhibition. The next logical step would be an orthogonal validation using a non-luminescence-based method, such as a Mobility Shift Assay, to confirm the findings.[18][21]

Conclusion

This guide outlines a systematic and robust workflow for validating the bioactivity of a novel compound, 1,4-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione. By strategically combining a high-throughput phenotypic cell viability assay with a sensitive and specific biochemical kinase assay, researchers can efficiently move from a general observation of anti-proliferative activity to a validated, plausible mechanism of action. The use of industry-standard assays like CellTiter-Glo® and ADP-Glo™, supported by rigorous validation metrics such as the Z'-factor, ensures that the data generated is reliable, reproducible, and provides a solid foundation for subsequent lead optimization and drug development efforts.

References

  • Aslantürk, Ö. S. (2018). Optimization of Cell Viability Assays for Drug Sensitivity Screens. IntechOpen. Retrieved from [Link]

  • Molecular Devices. (n.d.). Cell Viability Assays. Retrieved from [Link]

  • PerkinElmer. (2025, September 16). LabChip® EZ Reader Mobility Shift Assay Development Guide. Manuals+. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link]

  • Celtarys. (2025, August 14). Biochemical assays for kinase activity detection. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Klink, T. A., et al. (2014). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. PMC. Retrieved from [Link]

  • Bio Molecular Systems. (n.d.). Kinase Assays with Myra. Retrieved from [Link]

  • Kucukguzel, I., et al. (2018). Study On Synthesis and Biological Activity of Some Pyridopyridazine Derivatives. PubMed. Retrieved from [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • Current Organic Chemistry. (2021, February 10). Condensed Pyridopyrimidines and Pyridopyrazines Containing a Bridgehead Nitrogen Atom: Synthesis, Chemical Properties. Retrieved from [Link]

  • Choudhary, D., et al. (2022, July 13). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Taylor & Francis Online. Retrieved from [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (n.d.). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Retrieved from [Link]

  • Bentham Science. (2022, December 29). Novel 1,4-Dihydropyrido[2,3-B]Pyrazine-2,3-Dione Derivatives for Treating Cancer and Other Disorders Associated with KRAS Activity. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, November). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophoretic mobility shift assay. Retrieved from [Link]

  • MDPI. (2022, May 27). New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. Retrieved from [Link]

  • Elslager, E. F., et al. (n.d.). Biological effects and structure-activity relationships of 1,2-dihydropyrido[3,4-b]pyrazines. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Hellman, L. M., & Fried, M. G. (2007). Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions. Nature Protocols. Retrieved from [Link]

  • Khan, I., et al. (2023, November 1). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. PMC. Retrieved from [Link]

  • Illyés, E., et al. (2013, November 15). Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. PubMed. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents. Retrieved from [Link]

  • LI-COR Biosciences. (n.d.). Electrophoretic Mobility Shift Assay Guide. Retrieved from [Link]

  • Thorne, A. W. (2001). Electrophoretic Mobility Shift Assays. Springer Nature Experiments. Retrieved from [Link]

  • Bentham Science. (2023, October 25). 1,4-Dihydropyridine Derivatives: An Overview of Synthesis Conditions and Biological Tests. Retrieved from [Link]

  • Elsaedany, S. K., et al. (2021, May 10). Synthesis and Biological Activity Studies of Novel Pyrido[2,3-d]pyrimidines and Pyrido[2,3-d]triazines. ResearchGate. Retrieved from [Link]

Sources

Comparative

A Comparative Analysis of Mono- and Di-N-Methylated Pyrido[2,3-b]pyrazine-2,3-diones: A Guide for Researchers

In the landscape of contemporary drug discovery, the pyrido[2,3-b]pyrazine scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. This guide provides a comparative analysis o...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary drug discovery, the pyrido[2,3-b]pyrazine scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. This guide provides a comparative analysis of two closely related derivatives: 1,4-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione and 1-methylpyrido[2,3-b]pyrazine-2,3-dione . While direct comparative studies on these specific molecules are not extensively available in public literature, this document synthesizes information from related compounds to infer their potential differences in chemical properties and biological performance. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced effects of N-methylation on this heterocyclic system.

Introduction: The Significance of N-Methylation

N-methylation is a common chemical modification in medicinal chemistry that can profoundly influence a molecule's physicochemical and pharmacological properties. The addition of a methyl group to a nitrogen atom can alter a compound's solubility, lipophilicity, metabolic stability, and ability to form hydrogen bonds. These changes, in turn, can impact cell permeability, target binding affinity, and overall in vivo efficacy.

This guide focuses on the structural and potential functional differences arising from mono- versus di-methylation of the pyrido[2,3-b]pyrazine-2,3-dione core.

Chemical Structures:

  • 1-methylpyrido[2,3-b]pyrazine-2,3-dione (Mono-methylated): This compound features a single methyl group on one of the nitrogen atoms in the pyrazine ring. The remaining nitrogen atom retains a hydrogen, making it a potential hydrogen bond donor.

  • 1,4-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione (Di-methylated): In this derivative, both nitrogen atoms of the pyrazine ring are methylated. This eliminates the hydrogen-bonding capability of the pyrazine core nitrogens and increases the molecule's overall lipophilicity.

Plausible Synthetic Routes

The synthesis of these N-methylated derivatives can be envisioned through modifications of established methods for creating the pyrido[2,3-b]pyrazine scaffold. A general approach involves the condensation of a substituted 2,3-diaminopyridine with an appropriate dicarbonyl compound, followed by N-methylation.

Plausible Synthetic Pathway

A 2,3-Diaminopyridine C Pyrido[2,3-b]pyrazine-2,3-dione A->C Condensation B Oxalic acid derivative B->C E 1-methylpyrido[2,3-b]pyrazine-2,3-dione C->E Controlled N-methylation (1 eq.) F 1,4-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione C->F Exhaustive N-methylation (excess) D Methylating agent (e.g., CH3I, DMS) D->E D->F E->F Further N-methylation

Caption: A potential synthetic route to mono- and di-methylated pyrido[2,3-b]pyrazine-2,3-diones.

Inferred Physicochemical Properties

The seemingly subtle difference between a single and a double methylation is expected to have a significant impact on the physicochemical profiles of these compounds.

Property1-methylpyrido[2,3-b]pyrazine-2,3-dione (Inferred)1,4-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione (Inferred)Rationale
Molecular Weight LowerHigherAddition of a second methyl group.
Lipophilicity (LogP) LowerHigherThe additional methyl group increases hydrophobicity.
Hydrogen Bonding 1 H-bond donor, multiple acceptors0 H-bond donors, multiple acceptorsThe N-H proton in the mono-methylated compound can act as a hydrogen bond donor.
Aqueous Solubility HigherLowerIncreased lipophilicity and loss of a key hydrogen bond donor are likely to decrease water solubility.
Polar Surface Area (PSA) HigherLowerThe presence of the N-H group contributes to a higher PSA.
Chemical Stability Potentially susceptible to further alkylation.Generally stable.The remaining N-H in the mono-methylated compound could be a site for further reactions.

Anticipated Comparative Biological Activity

Based on structure-activity relationships (SAR) observed in similar heterocyclic scaffolds, we can anticipate how the differences in physicochemical properties might translate to variations in biological activity.

Cell Permeability and Bioavailability

Increased lipophilicity often correlates with enhanced cell membrane permeability. Therefore, the di-methylated compound might exhibit better passive diffusion across cell membranes. However, this is not always a direct correlation, as very high lipophilicity can lead to poor aqueous solubility and entrapment in lipid bilayers, potentially reducing bioavailability. The mono-methylated derivative , with its higher predicted solubility and PSA, might have a more balanced profile for oral absorption, though its ability to cross the blood-brain barrier might be lower than its di-methylated counterpart.

Target Engagement and Potency

The presence of a hydrogen bond donor in the mono-methylated compound could be crucial for its interaction with a biological target. If the N-H proton is involved in a key hydrogen bond with the active site of a protein, the mono-methylated derivative would be expected to have higher potency. Conversely, if that region of the binding pocket is hydrophobic, the additional methyl group of the di-methylated compound could lead to favorable van der Waals interactions, enhancing its affinity.

Metabolic Stability

N-H bonds can be sites of metabolic modification, such as glucuronidation. The absence of this moiety in the di-methylated compound might lead to increased metabolic stability and a longer in vivo half-life compared to the mono-methylated analog.

Supporting Experimental Data: A Framework for Comparison

To empirically validate these inferences, a series of head-to-head experiments would be necessary. Below are detailed protocols for key assays that would provide the data for a definitive comparison.

In Vitro Cytotoxicity Assessment

The Sulforhodamine B (SRB) assay is a reliable method for determining cytotoxicity in cancer cell lines.

Experimental Protocol: Sulforhodamine B (SRB) Assay

  • Cell Plating: Seed cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of both the mono- and di-methylated compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate for 1 hour at 4°C.

  • Staining: Wash the plates five times with water and allow them to air dry. Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry completely.

  • Solubilization and Absorbance Reading: Add 10 mM Tris base solution to each well to solubilize the bound dye. Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell survival relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value for each compound.

Kinase Inhibition Profiling

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of enzyme activity and inhibition.

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Kinase Reaction Setup: In a 96-well plate, add the kinase, substrate, ATP, and either the mono- or di-methylated compound at various concentrations. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the specific kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and therefore to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Kinase Inhibition Assay Workflow

A Kinase Reaction (Kinase + Substrate + ATP + Inhibitor) B Incubation A->B C Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) B->C D Incubation C->D E Add Kinase Detection Reagent (Convert ADP to ATP) D->E F Incubation E->F G Measure Luminescence F->G

Caption: A streamlined workflow for the ADP-Glo™ Kinase Assay.

Target Engagement in a Cellular Context

The Cellular Thermal Shift Assay (CETSA®) is a powerful method to confirm direct binding of a compound to its target protein in a cellular environment.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Compound Treatment: Treat intact cells with either the mono- or di-methylated compound or a vehicle control and incubate to allow for cell entry and target binding.

  • Heat Challenge: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation. The binding of a ligand typically stabilizes its target protein, increasing its melting temperature.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Protein Detection: Analyze the amount of soluble target protein remaining at each temperature using methods such as Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Conclusion

While a definitive comparison between 1,4-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione and 1-methylpyrido[2,3-b]pyrazine-2,3-dione awaits direct experimental validation, this guide provides a scientifically grounded framework for understanding their likely differences. The di-methylated compound is anticipated to be more lipophilic and metabolically stable, potentially leading to better cell permeability. The mono-methylated derivative, with its hydrogen bond-donating capability, may exhibit higher potency if this interaction is critical for target binding.

The provided experimental protocols offer a clear roadmap for researchers to generate the necessary data for a robust, evidence-based comparison. Such studies will be invaluable in elucidating the structure-activity relationships of N-methylated pyrido[2,3-b]pyrazine-2,3-diones and guiding the design of future analogs with optimized therapeutic potential.

References

Due to the lack of direct comparative studies on the specified molecules, the references provided are for the experimental protocols and general information on the biological activities of related compound classes.

  • O'Brien, P., et al. (2000). The Sulforhodamine B (SRB) Assay for In Vitro Cytotoxicity Screening. In: O'Hare, S., Atterwill, C.K. (eds) In Vitro Toxicity Testing Protocols. Methods in Molecular Biology™, vol 140. Humana Press.
  • Zegzouti, H., et al. (2007). A Luminescent ADP-Glo™ Kinase Assay for Screening and Profiling Kinase Inhibitors.
  • Martinez Molina, D., et al. (2013). Monitoring Drug-Target Engagement in Cells and Tissues Using the Cellular Thermal Shift Assay. Science, 341(6141), 84-87.
  • Al-Obeidi, F. A., et al. (1998). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 8(21), 3045-3050.
  • Cavasotto, C. N., & Orry, A. J. W. (2007). Ligand-protein docking and virtual screening in drug discovery. Perspectives in Medicinal Chemistry, 1, 1177391X0700100002.
  • Hughes, J. P., et al. (2011). Physicochemical drug properties associated with in vivo toxicological outcomes. Bioorganic & Medicinal Chemistry Letters, 21(1), 2-11.
  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408.
  • Shultz, M. D. (2019). Two Decades of Pyridopyrimidine-Based Inhibitors in the Kinase Field: A Review of Their Discovery and Development. Molecules, 24(16), 2959.
  • Kumar, A., et al. (2013). Synthesis and biological evaluation of some novel 1,4-dihydropyridine derivatives as potential anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 23(11), 3231-3236.
  • El-Sayed, M. A., et al. (2021). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 11(22), 13345-13358.
  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. (2023). RSC Advances, 13(46), 32160-32174. [Link]

Validation

Benchmarking 1,4-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione against standard heterocyclic ligands

A Senior Application Scientist's Guide to Evaluating 1,4-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione as a Potential KRAS Inhibitor For decades, the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) was considered...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Evaluating 1,4-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione as a Potential KRAS Inhibitor

For decades, the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) was considered an "undruggable" target in oncology, despite its prevalence in numerous aggressive cancers. The discovery of a druggable pocket in the mutant KRAS G12C protein has ushered in a new era of targeted therapies. This guide provides a comprehensive framework for benchmarking the novel heterocyclic ligand, 1,4-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione, against the established, FDA-approved KRAS G12C inhibitors, Sotorasib (AMG 510) and Adagrasib (MRTX849). We will delve into the rationale behind this novel scaffold, present comparative biological data, and provide detailed experimental protocols for in-house validation.

The Rationale: Targeting KRAS with a Novel Bicyclic Dione

The pyrido[2,3-b]pyrazine-2,3-dione scaffold has emerged as a promising new class of KRAS inhibitors.[1] A recent patent has disclosed a series of these bicyclic dione compounds as covalent inhibitors of KRAS.[2][3] These molecules are designed to irreversibly bind to the mutant cysteine residue in KRAS G12C, locking the protein in its inactive, GDP-bound state. This mechanism of action effectively shuts down the aberrant downstream signaling pathways that drive tumor growth and proliferation.[2][3] The 1,4-dimethyl substitution on this scaffold is a specific embodiment aimed at optimizing the compound's pharmacological properties.

The Benchmarks: Sotorasib and Adagrasib

To rigorously evaluate the potential of 1,4-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione, it is essential to compare its performance against the current standards of care for KRAS G12C-mutant cancers:

  • Sotorasib (AMG 510): The first FDA-approved KRAS G12C inhibitor, Sotorasib has demonstrated significant clinical activity in non-small cell lung cancer (NSCLC).[4]

  • Adagrasib (MRTX849): Another potent and selective covalent inhibitor of KRAS G12C, Adagrasib has also shown robust clinical efficacy.

These two molecules represent the pinnacle of current KRAS G12C-targeted therapy and serve as the ideal benchmarks for any new chemical entity in this space.

Performance Benchmark: A Comparative Analysis of In Vitro Potency

A direct head-to-head comparison of the in vitro potency of 1,4-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione with Sotorasib and Adagrasib is crucial for its initial evaluation. While specific IC50 values for the 1,4-dimethyl derivative are not yet publicly available in peer-reviewed literature, the patent for this class of compounds provides semi-quantitative data on their activity.[3] The table below summarizes the reported IC50 values for Sotorasib and Adagrasib in various KRAS G12C mutant cancer cell lines, which can be used as a reference for future comparative studies.

CompoundCell LineCancer TypeIC50 (nM)Reference
Sotorasib (AMG 510) NCI-H358NSCLC~6[4]
MIA PaCa-2Pancreatic~9[4]
NCI-H23NSCLC81.8[4]
Adagrasib (MRTX849) NCI-H358NSCLC14[5]
MIA PaCa-2Pancreatic10-973 (range)[5]
SW837Colorectal20[5]
Pyrido[2,3-b]pyrazine-2,3-dione Derivatives VariousVarious+ to +++[3]

Table 1: Comparative In Vitro Potency of KRAS G12C Inhibitors. The IC50 values for Sotorasib and Adagrasib were determined using cell viability assays. The activity of the pyrido[2,3-b]pyrazine-2,3-dione derivatives is presented in a semi-quantitative manner as reported in the patent literature, where "+" indicates an IC50 of ≤100 nM, "++" indicates an IC50 between 100 nM and 1 µM, and "+++" indicates an IC50 between 1 µM and 5 µM.[3]

Experimental Protocols for Benchmarking

To ensure data integrity and facilitate cross-study comparisons, standardized experimental protocols are paramount. Here, we outline two key assays for evaluating the performance of KRAS inhibitors.

Cell Viability Assay for IC50 Determination

This assay quantifies the concentration of an inhibitor required to reduce cell viability by 50%. The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used and robust method for this purpose.

Principle: The assay measures the amount of ATP present, which is an indicator of metabolically active cells. A decrease in ATP levels corresponds to a decrease in cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Seed KRAS G12C mutant cancer cells (e.g., NCI-H358, MIA PaCa-2) in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of complete culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation: Prepare a serial dilution of the test compound (1,4-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione) and the standard inhibitors (Sotorasib, Adagrasib) in culture medium. A typical concentration range would be from 0.1 nM to 10 µM.

  • Treatment: Add the desired concentrations of the inhibitors to the experimental wells. Include a vehicle-only (e.g., DMSO) control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the IC50 values by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a four-parameter dose-response curve.

Caption: Workflow for IC50 determination using a cell viability assay.

Target Engagement Assay: p-ERK Western Blot

To confirm that the observed decrease in cell viability is due to the inhibition of the KRAS signaling pathway, it is essential to measure the phosphorylation of downstream effector proteins, such as ERK.

Principle: Inhibition of KRAS leads to a reduction in the phosphorylation of ERK (p-ERK). This can be detected and quantified using a Western blot.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Seed KRAS G12C mutant cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of the test and standard inhibitors for a specified time (e.g., 2-24 hours).

  • Cell Lysis: Wash the cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Sample Preparation: Denature equal amounts of protein by boiling in Laemmli buffer.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK and total ERK overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the ratio of p-ERK to total ERK.

Caption: Workflow for assessing KRAS pathway inhibition via p-ERK Western blot.

Proposed Synthesis of 1,4-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione

A plausible synthetic route for 1,4-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione can be adapted from general methods for the synthesis of related heterocyclic systems. A potential multi-step synthesis is outlined below.

Synthesis_Workflow Start 2,3-Diaminopyridine Step1 Reaction with Oxalyl Chloride Start->Step1 Step 1 Intermediate1 Pyrido[2,3-b]pyrazine-2,3-dione Step1->Intermediate1 Step2 N-methylation with Methyl Iodide Intermediate1->Step2 Step 2 Product 1,4-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione Step2->Product

Caption: Proposed synthetic route for the target compound.

Conclusion and Future Directions

The 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione scaffold represents a promising new avenue for the development of novel KRAS inhibitors. While direct, quantitative comparative data for the 1,4-dimethyl derivative is not yet available, the semi-quantitative data from patent literature suggests that this class of compounds warrants further investigation. By employing the standardized benchmarking protocols outlined in this guide, researchers can rigorously evaluate the potential of this and other novel heterocyclic ligands against the clinically validated standards, Sotorasib and Adagrasib. Future studies should focus on obtaining precise IC50 values for 1,4-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione in a panel of KRAS G12C mutant cell lines and conducting in vivo efficacy studies to further validate its therapeutic potential.

References

  • Incyte Corporation. (2022). Bicyclic dione compounds as inhibitors of kras. WO2022072783A1.
  • Hallin, J., et al. (2020). The KRASG12C Inhibitor MRTX849 Provides Insight Toward Therapeutic Susceptibility of KRAS-Mutant Cancers in Mouse Models and Patients. Cancer Discovery, 10(1), 54-71).
  • Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity.
  • Huang, T., Wang, X., & Yao, W. (2022). Novel Bicyclic Dione Compounds as KRAS Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters, 13(7), 1039-1040.
  • Bentham Science Publishers. (2022). Novel 1,4-Dihydropyrido[2,3-B]Pyrazine-2,3-Dione Derivatives for Treating Cancer and Other Disorders Associated with KRAS Activity. Retrieved from [Link]

Sources

Comparative

Reproducibility of 1,4-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione in In Vitro Binding Assays: A Comparative Guide

As a Senior Application Scientist navigating the complex landscape of neuropharmacology, establishing robust and reproducible in vitro binding assays is paramount. The pyrido[2,3-b]pyrazine-2,3-dione scaffold is a corner...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complex landscape of neuropharmacology, establishing robust and reproducible in vitro binding assays is paramount. The pyrido[2,3-b]pyrazine-2,3-dione scaffold is a cornerstone in the development of competitive antagonists for ionotropic glutamate receptors (iGluRs), specifically AMPA and the glycine-binding site of NMDA receptors[1].

However, evaluating novel derivatives requires rigorous assay validation. This guide provides an in-depth, comparative analysis of 1,4-dimethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione (CAS 35252-00-7)[2], detailing how its unique structural modifications make it an indispensable tool—not as a therapeutic lead, but as a critical negative control and steric probe in high-throughput radioligand binding workflows.

Mechanistic Grounding: The Causality of 1,4-Dimethylation

To understand the utility of the 1,4-dimethyl derivative, we must first examine the receptor's binding pocket. The unsubstituted 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione core (often existing in equilibrium with its diol tautomer)[3] relies heavily on the N1 and N4 protons. These protons act as essential hydrogen bond donors, anchoring the dione moiety to a conserved arginine residue within the ligand-binding domain (LBD) of AMPA and NMDA receptors[4].

The Causality of Affinity Loss: When we methylate these positions to create 1,4-dimethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione, two mechanistic changes occur:

  • Loss of H-Bond Donors: The critical hydrogen bonding network with the receptor LBD is entirely abolished.

  • Steric Clashing: The bulky, hydrophobic methyl groups introduce severe steric hindrance within the tight, highly polar glutamate-binding pocket.

Expert Insight: Because of these factors, the 1,4-dimethyl analog exhibits a massive drop in receptor affinity. In a well-designed assay, this compound serves as the ultimate negative control. If your assay shows high binding affinity for the 1,4-dimethyl analog, your protocol is likely suffering from non-specific hydrophobic binding (NSB) rather than true receptor engagement.

Comparative Performance Analysis

To contextualize the performance of the 1,4-dimethyl analog, we must benchmark it against industry-standard quinoxalinediones and active pyrido-pyrazine-diones.

CompoundSubstitution PatternTarget Receptor Affinity (IC₅₀)Primary Assay FunctionAqueous Solubility
1,4-Dimethyl-pyrido-pyrazine-dione 1,4-Dimethyl>100 µM (AMPA/NMDA)Negative Control / Steric ProbeLow (Requires DMSO)
7-Nitro-pyrido-pyrazine-dione 7-Nitro, Unsubstituted N1/N4~150 nM (AMPA)Active Scaffold BenchmarkModerate
CNQX Quinoxaline core, 6-Cyano, 7-Nitro~300 nM (AMPA)Industry Standard AntagonistModerate
NBQX Quinoxaline core, 6-Nitro, 7-Sulfamoyl~150 nM (AMPA)AMPA-Selective BenchmarkHigh (as sodium salt)

Standardized In Vitro Radioligand Binding Protocol

A trustworthy protocol must be a self-validating system . This workflow utilizes [³H]AMPA to measure competitive binding, incorporating internal controls to guarantee data integrity.

Step 1: Membrane Preparation
  • Action: Isolate rat cortical synaptosomal membranes and homogenize in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes, wash, and resuspend.

  • Causality: Endogenous glutamate remains trapped in synaptic vesicles. Repeated washing and centrifugation lyse these vesicles, removing endogenous competitors that would otherwise mask the true affinity of your test compounds.

Step 2: Compound Solubilization
  • Action: Dissolve 1,4-dimethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione in 100% DMSO to create a 10 mM stock. Dilute in assay buffer such that the final DMSO concentration in the well is ≤1%.

  • Causality: The 1,4-dimethylation drastically increases the compound's lipophilicity. Attempting to dissolve it directly in aqueous buffer will cause micro-precipitates, leading to erratic scintillation counts. Keeping DMSO ≤1% prevents solvent-induced denaturation of the receptor proteins.

Step 3: Assay Assembly (Self-Validating Setup)

In a 96-well deep-well plate, assemble the following conditions:

  • Total Binding (TB): Buffer + [³H]AMPA + Membranes.

  • Non-Specific Binding (NSB): 1 mM unlabeled L-Glutamate +[³H]AMPA + Membranes. (Validates the assay window).

  • Positive Control: CNQX (10 pM to 100 µM) + [³H]AMPA + Membranes. (Validates receptor functionality).

  • Test Compound: 1,4-Dimethyl analog (10 pM to 100 µM) + [³H]AMPA + Membranes.

Step 4: Incubation Dynamics
  • Action: Incubate the plate at 4°C for 60 minutes.

  • Causality: iGluR binding kinetics are highly temperature-dependent. Incubation at 4°C slows down the off-rate of the radioligand, stabilizing the ligand-receptor complex during the subsequent washing steps and preventing thermal degradation of the membrane preparation.

Step 5: Filtration & Signal Isolation
  • Action: Rapidly filter the reaction through GF/C glass fiber filters pre-soaked in 0.3% Polyethylenimine (PEI) for 1 hour. Wash 3x with ice-cold Tris-HCl buffer.

  • Causality: Glass fiber filters carry a net negative charge, which highly lipophilic compounds (like our 1,4-dimethyl analog) bind to non-specifically. Pre-treating with cationic PEI neutralizes the filter charge, drastically reducing NSB and improving the signal-to-noise ratio.

Workflow Visualization

G A Rat Brain Membrane Prep (AMPA/NMDA Receptors) B Add Radioligand (e.g., [3H]AMPA) A->B C Add 1,4-Dimethyl Analog (Negative Control) A->C D Incubation (4°C, 60 min) Equilibrium Binding B->D C->D E Rapid Vacuum Filtration (PEI-Treated GF/C Filters) D->E F Liquid Scintillation Counting (Measure Bound CPM) E->F G Data Analysis (Determine IC50 / Ki) F->G

Workflow for competitive radioligand binding assays evaluating pyrido-pyrazine-dione derivatives.

Troubleshooting & Data Interpretation

When analyzing the scintillation data via non-linear regression (e.g., using the Cheng-Prusoff equation to determine Ki​ ), the 1,4-dimethyl analog should yield a flat curve or an IC₅₀ > 100 µM.

Common Failure Point: If the 1,4-dimethyl analog shows artificial "high affinity" (e.g., a steep drop in CPM at high concentrations), this is almost always an artifact of compound precipitation trapping the radioligand on the filter, or insufficient PEI treatment . To resolve this, centrifuge the compound stock before addition to ensure no micro-crystals are present, and verify that the GF/C filters were soaked in PEI for a minimum of 60 minutes.

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Safety & Regulatory Compliance

Safety

1,4-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione proper disposal procedures

Standard Operating Procedure: Handling, Segregation, and Disposal of 1,4-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione As drug development accelerates, the management of biologically active intermediates requires p...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling, Segregation, and Disposal of 1,4-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione

As drug development accelerates, the management of biologically active intermediates requires precision that goes beyond standard chemical hygiene. 1,4-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione (CAS: 35252-00-7) [1] is a specialized nitrogenous heterocyclic scaffold frequently utilized in oncology research. Because of its potent biological activity, improper disposal poses severe risks of aquatic toxicity and environmental contamination.

This guide provides drug development professionals and laboratory scientists with a self-validating, field-proven operational workflow for the safe handling and disposal of this compound, ensuring full compliance with federal environmental regulations.

Biological Context & Hazard Rationale

To understand how to dispose of a chemical, we must first understand why it requires stringent controls. Pyrido[2,3-b]pyrazine derivatives are highly active pharmacophores, heavily researched for their role as kinase inhibitors. They are specifically engineered to target the epidermal growth factor receptor (EGFR) and Akt signaling pathways, often to overcome erlotinib resistance in non-small cell lung cancer (NSCLC) models[2].

Because these compounds are designed to penetrate cell membranes and disrupt fundamental intracellular signaling[3], they are inherently hazardous to aquatic ecosystems and must never be disposed of via standard wastewater systems. The robust C-N bonds within the pyrido-pyrazine core resist standard biological degradation in municipal water treatment facilities, necessitating high-temperature thermal destruction.

Biological_Activity Compound 1,4-Dimethyl-1,4-dihydropyrido [2,3-b]pyrazine-2,3-dione (CAS: 35252-00-7) EGFR EGFR (Mutant/Wild-type) Compound->EGFR Inhibits Target Akt Akt Kinase Compound->Akt Inhibits Target EGFR->Akt Activates Proliferation Tumor Cell Proliferation Akt->Proliferation Drives

Diagram 1: Inhibition of the EGFR/Akt signaling pathway by pyrido[2,3-b]pyrazine derivatives.

Regulatory Framework: EPA RCRA Subpart K

For academic and commercial research laboratories, the disposal of 1,4-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione falls under the[4]. This regulation provides a tailored framework for laboratories, allowing them to manage hazardous waste more efficiently than standard industrial generators.

  • Accumulation Limits: Laboratories operating under Subpart K may accumulate up to 55 gallons of hazardous waste (or 1 quart of acutely hazardous waste) in a Satellite Accumulation Area (SAA) for up to 12 months [4].

  • Waste Determination: The [5] mandates that waste determination be conducted by trained environmental health and safety (EHS) professionals rather than students or untrained personnel, ensuring accurate categorization before shipment to a Treatment, Storage, and Disposal Facility (TSDF)[4].

Operational Workflow: Segregation & Disposal Procedures

The fundamental principle of disposing of nitrogenous heterocycles is strict segregation based on solvent compatibility . Mixing halogenated and non-halogenated waste streams fundamentally alters the required incineration temperature. If halogenated waste (e.g., compound dissolved in dichloromethane) is incinerated at the lower temperatures used for non-halogenated waste, it catalyzes the formation of highly toxic dioxins and furans.

Step-by-Step Disposal Methodology

Step 1: Point-of-Generation Segregation

  • Solid Waste: Collect all unreacted 1,4-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione powder, contaminated silica gel from column chromatography, and exposed PPE (gloves, weigh boats) into a dedicated, puncture-proof High-Density Polyethylene (HDPE) container.

  • Liquid Waste: Immediately separate reaction mother liquors and HPLC effluents into "Halogenated" (contains >1% halogens like DCM or Chloroform) and "Non-Halogenated" (DMSO, Methanol, Water) streams.

Step 2: Containerization and Labeling

  • Ensure all liquid waste is stored in chemically compatible carboys (e.g., PTFE-lined or glass for aggressive halogenated solvents; HDPE for non-halogenated aqueous/organic mixtures).

  • Affix a compliant RCRA label immediately upon the first drop of waste entering the container. The label must explicitly state "Hazardous Waste," list the exact chemical constituents (e.g., "1,4-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione, 5%; Methanol, 95%"), and note the accumulation start date.

Step 3: SAA Management & Secondary Containment

  • Place all waste containers in secondary containment bins capable of holding 110% of the largest container's volume.

  • Self-Validating Check: Containers must remain tightly capped at all times unless actively receiving waste. Funnels must be removed immediately after use to prevent volatile emissions.

Step 4: Final TSDF Transfer

  • Once the 55-gallon limit is reached, or the 12-month Subpart K timeframe expires[4], transfer the waste to the Central Accumulation Area (CAA).

  • Contract a licensed hazardous waste vendor for High-Temperature Incineration . This is the only acceptable disposal method, as it guarantees the complete thermal cleavage of the compound's stable pyrazine ring.

Waste_Workflow Start Waste Generation (Pyrido[2,3-b]pyrazine) Solid Solid Waste (Powders, PPE, Consumables) Start->Solid Liquid Liquid Waste (Mother Liquors, Assays) Start->Liquid Incineration High-Temperature Incineration (EPA RCRA) Solid->Incineration HaloCheck Contains Halogenated Solvents? (>1%) Liquid->HaloCheck NonHalo Non-Halogenated Waste Stream HaloCheck->NonHalo No Halo Halogenated Waste Stream HaloCheck->Halo Yes NonHalo->Incineration Halo->Incineration

Diagram 2: Laboratory waste segregation and disposal workflow under EPA RCRA guidelines.

Quantitative Waste Management Data

To streamline your laboratory's EHS compliance, utilize the following matrix to standardize the handling of 1,4-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione across different experimental workflows.

Waste StreamTypical CompositionEPA Waste CodePrimary ContainerMax Accumulation (Subpart K)Final Disposal Method
Solid Waste Pure compound powder, contaminated PPE, silica gelNon-RCRA Regulated Hazardous (Treat as Toxic)HDPE wide-mouth jar12 Months or 55 GallonsHigh-Temp Incineration
Halogenated Liquid Compound dissolved in DCM, Chloroform, or ChlorobenzeneF002 (Halogenated solvents)Glass or PTFE-lined carboy12 Months or 55 GallonsSpecialized Halogen Incineration
Non-Halogenated Liquid Compound in DMSO, Methanol, or aqueous assay buffersD001 (If ignitable) or Non-RCRA HazardousHDPE carboy12 Months or 55 GallonsFuel Blending / Incineration

Spill Response Protocol

In the event of an accidental release of 1,4-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione (solid or solution):

  • Isolate the Area: Evacuate non-essential personnel. Ensure laboratory ventilation/fume hoods are operating at maximum capacity.

  • Don Appropriate PPE: Nitrile gloves (double-gloved), safety goggles, and a lab coat are mandatory. If the spill involves volatile solvents, a half-mask respirator with organic vapor cartridges may be required.

  • Containment (Liquids): Surround the spill with inert absorbent material (e.g., vermiculite or universal spill pads). Do not use combustible materials like sawdust.

  • Collection (Solids): Dampen the powder slightly with water to prevent aerosolization, then carefully sweep it up using a spark-proof brush and dustpan.

  • Sanitization: Wash the contaminated surface with a strong detergent and water, collecting all wash water as hazardous liquid waste.

References

  • "Regulations for Hazardous Waste Generated at Academic Laboratories", US Environmental Protection Agency (EPA). Available at:[Link]

  • "Regulation of Laboratory Waste", American Chemical Society (ACS). Available at:[Link]

  • "Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines", PubMed (NIH). Available at:[Link]

  • "Pyrido[2,3-b]pyrazine-2,3-dione, 1,4-dihydro-1,4-dimethyl- (9CI) - Chemical Substance Information", NextSDS. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 1,4-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione

Advanced Laboratory Safety and Operational Guide: Handling 1,4-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione As drug development accelerates, researchers frequently encounter novel heterocyclic scaffolds that requi...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Laboratory Safety and Operational Guide: Handling 1,4-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione

As drug development accelerates, researchers frequently encounter novel heterocyclic scaffolds that require rigorous safety and handling protocols. This guide provides authoritative, step-by-step operational guidance for handling 1,4-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione , a critical intermediate and scaffold used in the synthesis of advanced kinase and KRAS inhibitors.

By understanding the causality behind these safety measures, laboratory personnel can ensure both personal protection and experimental integrity.

Executive Summary & Physicochemical Profile

1,4-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione is a bicyclic dione compound. Derivatives of this core scaffold are highly valued in medicinal chemistry for their ability to modulate complex intracellular signaling pathways, particularly in oncology and neurology [1].

Before initiating any workflow, it is critical to understand the compound's quantitative properties, as these dictate both its biological behavior and the required handling logistics .

Table 1: Quantitative Physicochemical Data

PropertyValueOperational Relevance & Causality
CAS Number 35252-00-7Essential for tracking in laboratory inventory and [2].
Molecular Weight 191.19 g/mol Required for precise molarity calculations during stock solution preparation.
Scaffold Class Pyrido-pyrazine derivativeHigh lattice energy typically results in poor aqueous solubility, necessitating organic solvents.
Target Application Kinase / KRAS InhibitionBioactive potential means accidental exposure could interfere with cellular signaling pathways[3].

Biological Context: Why Rigorous Handling is Required

The pyrido[2,3-b]pyrazine-2,3-dione core is not merely an inert building block; it is a structural foundation for potent pharmacological agents. Recent patent literature highlights the use of this specific bicyclic dione scaffold in developing inhibitors targeting mutant KRAS—a critical oncogenic driver responsible for approximately 25% of human cancers [3]. Because these compounds are designed to cross cell membranes and bind tightly to intracellular targets, accidental exposure poses a significant biological hazard.

Pathway Compound Pyrido-pyrazine Dione (Inhibitor Scaffold) KRAS Mutant KRAS (Active GTP-bound) Compound->KRAS Inhibits RAF RAF Kinase KRAS->RAF Activates MEK MEK1/2 RAF->MEK ERK ERK1/2 (Proliferation) MEK->ERK

Fig 1. Mechanism of action for pyrido[2,3-b]pyrazine-2,3-dione derivatives in KRAS signaling.

Hazard Assessment & PPE Justification Matrix

Standard safety data protocols dictate strict personal protective equipment (PPE) when handling untested or highly bioactive pharmaceutical intermediates [2]. The following matrix explains the causality behind each required piece of equipment.

Table 2: Mandatory PPE and Causality

PPE CategorySpecificationCausality / Rationale
Hand Protection Double-layered Nitrile GlovesNitrile prevents dermal absorption. Double-gloving is mandatory because the required solvent (DMSO) is a rapid transdermal carrier. If DMSO containing the compound contacts the skin, it will carry the bioactive scaffold directly into the bloodstream.
Eye Protection ANSI Z87.1 Chemical Splash GogglesProtects the ocular mucosa from micro-powder aerosolization during weighing and from severe irritation caused by solvent splashes.
Respiratory N95 or P100 Particulate RespiratorEssential if handling the dry powder outside a Class II Biosafety Cabinet or fume hood to prevent inhalation of bioactive dust.
Body Protection Flame-Retardant Lab CoatMitigates static discharge risks during powder transfer (which can cause powder to scatter) and provides a barrier against accidental spills.

Self-Validating Operational Protocol: Solubilization

To ensure experimental reproducibility and safety, use the following self-validating methodology for preparing a standard 50 mM stock solution.

Step 1: Workspace Preparation

  • Conduct all operations inside a certified chemical fume hood.

  • Lay down a disposable, anti-static bench pad to easily capture any micro-spills.

Step 2: Anti-Static Weighing

  • Use a static eliminator (ionizer) near the microbalance. Heterocyclic powders often exhibit static cling, leading to inaccurate measurements and airborne contamination.

  • Self-Validation Check: After transferring the target mass (e.g., 9.56 mg) to the receiving vial, re-weigh the empty source vial. The mass difference must exactly match the mass recorded on the receiving vessel. This confirms zero unquantified loss.

Step 3: Solubilization

  • Add 1.0 mL of anhydrous Dimethyl Sulfoxide (DMSO) to the 9.56 mg of powder to achieve a 50 mM solution.

  • Vortex vigorously for 60 seconds.

  • Self-Validation Check: Hold the vial against a pure white background under bright light. If any particulate matter remains visible, sonicate in a water bath at room temperature for 5 minutes. The solution must be optically clear before proceeding. Micro-precipitates will skew IC50 calculations in downstream assays.

Step 4: Aliquoting and Storage

  • Transfer 50 µL aliquots into amber microcentrifuge vials to prevent photodegradation. Store at -20°C.

Workflow Start Workspace Prep (Fume Hood) Weigh Anti-static Weighing (Microbalance) Start->Weigh Solubilize Solubilization (DMSO, Vortex) Weigh->Solubilize Validate Validation Check (Visual Clarity) Solubilize->Validate Aliquots Aliquoting & Storage (-20°C, Amber Vials) Validate->Aliquots

Fig 2. Standard operational workflow for handling and solubilizing pyrido-pyrazine derivatives.

Spill Response and Decontamination Logistics

In the event of a spill, immediate and calculated action is required to prevent cross-contamination.

  • Dry Powder Spill: Do NOT sweep. Sweeping aerosolizes the bioactive powder. Gently cover the spill with damp absorbent paper towels (moistened with water or a 10% ethanol solution) to suppress dust. Carefully scoop the towels into a biohazard bag.

  • Solvent Spill (DMSO + Compound): Immediately apply a chemical absorbent pad. Wash the affected surface three times with a detergent solution, followed by a final wipe with 70% isopropanol.

  • Personnel Exposure: If the DMSO solution breaches the gloves, immediately remove the gloves and wash the hands with copious amounts of soap and water for 15 minutes. Do not use harsh solvents on the skin, as this will further strip the lipid barrier and enhance absorption.

Waste Disposal Plan

Improper disposal of heterocyclic organic compounds can lead to severe environmental toxicity.

  • Segregation: Segregate all liquid waste containing 1,4-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione into designated "Halogen-Free Organic Waste" carboys.

  • Aqueous Isolation: Do not mix this waste with aqueous waste streams. Introducing water to the DMSO stock will cause the highly lipophilic compound to rapidly precipitate, creating a stubborn sludge that complicates standard incineration protocols.

  • Solid Waste: All contaminated consumables (pipette tips, empty vials, and the outer layer of double-gloves) must be placed in a rigid, leak-proof chemical solid waste bin clearly marked for high-temperature incineration.

References

  • Chemical Substance Information: Pyrido[2,3-b]pyrazine-2,3-dione, 1,4-dihydro-1,4-dimethyl- (9CI) Source: NextSDS URL:[Link]

  • Bicyclic dione compounds as inhibitors of kras (WO2022072783A1)

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione
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Reactant of Route 2
1,4-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione
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